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  • Product: 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • CAS: 1338666-34-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Therapeutic Potential of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Topic: Therapeutic Potential of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Drug Discovery Document Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, and CNS Pharmacologists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Drug Discovery Document Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, and CNS Pharmacologists[1][2]

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has emerged as a "privileged structure," capable of engaging multiple high-value targets depending on its substitution pattern. This guide focuses on 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (referred to herein as Compound 2-EPP ), a lipophilic derivative with significant potential as a GluN2A-selective Positive Allosteric Modulator (PAM) and a Phosphodiesterase 1 (PDE1) inhibitor .[1][2]

Compound 2-EPP represents a strategic lead in the development of therapeutics for neuropsychiatric disorders, particularly schizophrenia and cognitive deficits, due to its favorable physicochemical properties for blood-brain barrier (BBB) penetration and its ability to modulate synaptic plasticity without the excitotoxicity associated with direct NMDA receptor agonists.[1]

Chemical Identity & Physicochemical Profile

Structural Analysis

Compound 2-EPP features a rigid bicyclic core that mimics the purine ring system, a common motif in ATP-competitive kinase inhibitors and PDE inhibitors.[1][2]

  • Core: Pyrazolo[1,5-a]pyrazin-4(5H)-one.[1][2][3]

  • R2 Substituent: 4-ethylphenyl group.[1][2][4] This moiety is critical for hydrophobic pocket occupancy in the target protein (e.g., the Allosteric Binding Site of GluN2A).[1]

  • H-Bond Donor/Acceptor: The lactam (amide) functionality at position 4/5 serves as a key interaction point (H-bond acceptor via carbonyl, donor via N-H).[1][2]

Calculated Properties (In Silico)
PropertyValueImplication
Molecular Weight ~253.29 DaIdeal for CNS penetration (< 450 Da).[1][2]
cLogP ~2.8 - 3.2Optimal lipophilicity for BBB permeability.[1][2]
TPSA ~45 ŲHigh membrane permeability (TPSA < 90 Ų).[1]
H-Bond Donors 1Low count favors brain uptake.[1][2]
Rotatable Bonds 2Rigid structure minimizes entropic penalty upon binding.[1]

Mechanism of Action (MOA)

Primary Mechanism: GluN2A-Selective Positive Allosteric Modulation

Recent SAR studies (e.g., Bioorg.[1] Med. Chem., 2022) have identified pyrazolo[1,5-a]pyrazin-4-ones as potent PAMs of the GluN2A subunit of the NMDA receptor.[1][2][5]

  • Target: N-methyl-D-aspartate receptor (NMDAR), specifically the GluN2A subunit.[1][2][5]

  • Action: Unlike orthosteric agonists (glutamate/glycine) which can cause excitotoxicity, 2-EPP binds to a distinct allosteric site (likely the transmembrane domain interface).[1] It increases the probability of channel opening only in the presence of the endogenous ligand.

  • Therapeutic Outcome: Enhancement of Long-Term Potentiation (LTP) in the hippocampus, improving working memory and cognitive function in models of schizophrenia.[1]

Secondary Mechanism: PDE1 Inhibition

The scaffold is bioisosteric to established PDE1 inhibitors (e.g., ITI-214).[1]

  • Action: Inhibition of Phosphodiesterase 1 (PDE1), preventing the hydrolysis of cAMP/cGMP.[1][6]

  • Synergy: PDE1 inhibition enhances dopaminergic signaling (D1 receptor pathway), providing a dual-pronged approach to treating cognitive impairment.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergence of GluN2A modulation and PDE1 inhibition on Synaptic Plasticity.

G cluster_0 Post-Synaptic Neuron Compound 2-(4-ethylphenyl) pyrozolo[1,5-a]pyrazin-4(5H)-one GluN2A NMDA Receptor (GluN2A Subunit) Compound->GluN2A Positive Allosteric Modulation PDE1 PDE1 Enzyme Compound->PDE1 Inhibition Ca_Influx Ca2+ Influx GluN2A->Ca_Influx Channel Opening cAMP cAMP / cGMP PDE1->cAMP Prevents Hydrolysis CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation cAMP->CREB CaMKII->CREB BDNF BDNF Expression CREB->BDNF LTP Synaptic Plasticity (LTP) BDNF->LTP

Caption: Dual mechanistic pathway of 2-EPP enhancing synaptic plasticity via GluN2A modulation and PDE1 inhibition.[1][2][4]

Experimental Protocols

Chemical Synthesis of 2-EPP

Objective: Scalable synthesis of the core scaffold.

Reagents:

  • Ethyl 1-(2-oxo-2-(4-ethylphenyl)ethyl)-1H-pyrazole-5-carboxylate (Intermediate A)[1][2]

  • Ammonium acetate (

    
    )[1]
    
  • Acetic acid (

    
    )[1]
    

Protocol:

  • Precursor Preparation: Alkylate ethyl 1H-pyrazole-5-carboxylate with 2-bromo-1-(4-ethylphenyl)ethan-1-one in DMF using

    
     as a base. Stir at RT for 4h.[1] Isolate Intermediate A .
    
  • Cyclization: Dissolve Intermediate A (1.0 eq) in glacial acetic acid. Add ammonium acetate (5.0 eq).[1]

  • Reflux: Heat the mixture to reflux (120°C) for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Workup: Cool to RT. Pour into ice water. The precipitate is the crude product.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic pyrazine proton singlets and the ethyl group triplet/quartet.
In Vitro Assay: Calcium Flux for GluN2A PAM Activity

Objective: Quantify the potentiation of NMDA-induced calcium influx.[1][2]

Materials:

  • HEK293 cells stably expressing GluN2A/GluN1.[1]

  • Fluo-4 AM (Calcium indicator).[1][2]

  • FlexStation 3 or FLIPR Tetra.[1]

Protocol:

  • Seeding: Plate cells in 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Wash cells with assay buffer (HBSS + 20mM HEPES). Load with Fluo-4 AM (2

    
    M) for 45 min at 37°C.
    
  • Compound Addition: Add 2-EPP (concentration response: 1 nM to 10

    
    M) 10 minutes prior to agonist addition.[1][2]
    
  • Agonist Stimulation: Inject Glutamate (

    
     concentration) + Glycine (10 
    
    
    
    M).[1]
  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate Area Under the Curve (AUC). Normalize to Glutamate

    
     response.
    
    • Success Criteria: >20% increase in AUC compared to vehicle + Glutamate

      
      .[1]
      

Structure-Activity Relationship (SAR) Insights

The "4-ethylphenyl" group at position 2 is not arbitrary.[1][2] SAR studies on this scaffold reveal specific requirements for potency and selectivity.[1][7]

PositionSubstituentEffect on Activity (GluN2A/PDE1)
Core Pyrazolo[1,5-a]pyrazin-4-oneEssential for bioactivity.[1][2] Removal of the carbonyl abolishes activity.[1]
Pos 2 (R2) 4-Ethylphenyl Optimal. The 4-ethyl group fills a specific hydrophobic pocket (L-region).[1][2]
Pos 2 (R2) Unsubstituted PhenylReduced potency (loss of hydrophobic interaction).[1]
Pos 2 (R2) 4-MethoxyphenylGood potency but lower metabolic stability (O-demethylation).[1][2]
Pos 2 (R2) 4-FluorophenylIncreased metabolic stability, but slightly lower lipophilicity.[1]
Pos 7 H (Unsubstituted)Preferred for avoiding steric clash in the binding pocket.[1]

Therapeutic Applications & Future Outlook

Schizophrenia (Negative Symptoms)

Current antipsychotics treat positive symptoms (hallucinations) but fail to address cognitive deficits.[1] 2-EPP, by enhancing GluN2A signaling, directly addresses the "NMDA hypofunction" hypothesis of schizophrenia.[1]

Neuroprotection

By inhibiting PDE1, 2-EPP may increase cGMP levels in neurons, promoting survival signaling (via PKG) and potentially slowing neurodegeneration in Parkinson's disease.[1]

Oncology (Emerging)

Recent data (see Chem. Biodivers.[1][3] 2025) suggests this scaffold can inhibit PI3K in lung cancer models.[1][3][8] While 2-EPP is optimized for CNS, analogs with polar groups at position 7 could be repurposed for oncology.[1][2]

References

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators. Source: Bioorganic & Medicinal Chemistry (2022).[1][5] Context: Defines the core scaffold's utility in CNS drug discovery and SAR of the 2-phenyl position. URL:[Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels. Source: Chemistry & Biodiversity (2025).[1][3][8] Context: Demonstrates the scaffold's versatility and potential in oncology (PI3K inhibition).[1][9] URL:[Link][1]

  • Intra-Cellular Therapies PDE1 Inhibitor Program (ITI-214/Lenrispodun). Source: Journal of Pharmacology and Experimental Therapeutics.[1] Context: Establishes the clinical validation of the pyrazolo-fused ring system for PDE1 inhibition. URL:[Link]

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines as PDE Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1][10] Context: Provides comparative SAR data for the bioisosteric pyrimidine core. URL:[Link]

Sources

Exploratory

Introduction: The Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold - A Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrazin-4(5H)-one and Related Derivatives Abstract: The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold and its close bioisostere, the pyrazolo[1,5-a]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrazin-4(5H)-one and Related Derivatives

Abstract: The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold and its close bioisostere, the pyrazolo[1,5-a]pyrimidine nucleus, represent a class of privileged heterocyclic structures in modern medicinal chemistry. These frameworks are cornerstones in the development of targeted therapeutics, demonstrating a remarkable breadth of biological activity. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action associated with these derivatives, with a primary focus on their role as potent protein kinase inhibitors. We will delve into their interactions with key oncogenic signaling pathways, including those driven by Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks). Furthermore, this guide will touch upon emerging mechanisms, such as the modulation of autophagy, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. The synthesis of technical data, structure-activity relationship (SAR) insights, and practical methodologies is intended to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this versatile scaffold.

The fusion of pyrazole and pyrazine or pyrimidine rings creates a bicyclic heteroaromatic system that has proven to be an exceptionally fruitful starting point for the design of small molecule inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is a bioisostere of the natural purine ring system, allowing it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of numerous protein kinases.[1] This inherent characteristic has positioned these compounds as prime candidates for targeting the dysregulated kinase activity that is a hallmark of many cancers and other diseases.[2][3]

The development of synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, has enabled the creation of diverse libraries of these compounds, facilitating extensive structure-activity relationship (SAR) studies.[2] These studies have revealed that the pharmacological properties of these derivatives can be finely tuned by modifying the substitution patterns on the core scaffold.[3]

Primary Mechanism of Action: Protein Kinase Inhibition

Protein kinases are crucial regulators of a vast array of cellular signaling pathways, and their aberrant activity is a common driver of oncogenesis.[2] The pyrazolo[1,5-a]pyrazin-4(5H)-one and pyrazolo[1,5-a]pyrimidine scaffolds have been extensively explored as platforms for the development of both selective and multi-targeted kinase inhibitors.[2] These compounds predominantly act as ATP-competitive inhibitors, occupying the ATP-binding site of the target kinase and preventing the phosphorylation of downstream substrates.[3]

Cyclin-Dependent Kinase (CDK) Inhibition

The "Why": CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell cycle and the process of transcription.[4][5] The loss of cell cycle control is a fundamental aspect of cancer, making CDKs attractive therapeutic targets.[4][5] Inhibition of specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[6]

Pyrazolo-fused heterocyclic derivatives have emerged as potent inhibitors of several CDK family members, including CDK2, CDK4, and CDK9.[1][5][6][7][8] For instance, a series of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones were identified as inhibitors of the CDK4/cyclin D1 complex.[5] Further optimization of this scaffold led to derivatives with potent, equipotent inhibition of both CDK4 and CDK2.[5] Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of CDK2 and CDK9.[6][7][8] The inhibition of CDK9 is of particular interest as it plays a crucial role in transcriptional regulation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[6]

Molecular Interactions: Molecular docking studies and X-ray crystallography have revealed that these inhibitors typically form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[5][7] For example, the pyrazolo[1,5-a]pyrimidine moiety is crucial for forming a hinge interaction with Leu83 in CDK2.[1][7]

Tropomyosin Receptor Kinase (Trk) Inhibition

The "Why": The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system.[9] However, chromosomal rearrangements leading to gene fusions involving the NTRK genes result in the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of tumors.[9] Therefore, inhibiting these fusion proteins is a highly effective, tumor-agnostic therapeutic strategy.

The pyrazolo[1,5-a]pyrimidine nucleus is a key structural feature in two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.[9] This underscores the importance of this scaffold in the development of potent and selective Trk inhibitors. The pyrazolo[1,5-a]pyrimidine core is essential for establishing a key interaction with the Met592 residue in the hinge region of the Trk kinase domain.[9] SAR studies have demonstrated that modifications at various positions of the scaffold can significantly impact potency and selectivity.[9]

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The "Why": The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is one of the most common alterations in human cancers, often due to mutations in the genes encoding PI3K subunits or the loss of the tumor suppressor PTEN.

Recent studies have shown that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can act as inhibitors of the PI3K pathway.[10] A series of these compounds demonstrated potent cytotoxic activity against the A549 non-small cell lung cancer (NSCLC) cell line, and several derivatives were found to significantly reduce the protein levels of PI3K.[10] Molecular docking studies suggest that these compounds can bind favorably within the active site of PI3K.[10] Additionally, related pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are involved in immunosuppression within the tumor microenvironment.[11]

Inhibition of Other Key Kinases

The versatility of the pyrazolo-fused scaffolds allows them to be adapted to target a wide range of other kinases. Notable examples include:

  • Pim Kinases: These are constitutively active serine/threonine kinases that are overexpressed in various hematological and solid tumors, where they promote cell survival and proliferation.[12][13] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent pan-Pim inhibitors with low picomolar potency.[13]

  • MAPK Pathway Kinases: The MAPK signaling cascade (including Raf, MEK, and ERK) is another critical pathway in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory effects on B-Raf and MEK.[2][3]

  • EGFR: Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown promise in NSCLC treatment.[2][3]

Emerging and Secondary Mechanisms of Action

While kinase inhibition is the most prominently reported mechanism, the biological activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is not limited to this mode of action.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can either promote cell survival or cell death depending on the cellular context. One study has suggested that a 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative may exert its inhibitory effect on A549 lung cancer cells through the modulation of autophagy.[14] This represents an intriguing area for further investigation to understand the interplay between kinase inhibition and the regulation of autophagic pathways.

Inhibition of Viral Enzymes

The structural similarity of the pyrazolo[1,5-a]pyrimidine scaffold to purines also makes it a candidate for targeting viral enzymes that utilize nucleotide substrates. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were found to be potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[15]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the mechanism of action of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a multi-faceted experimental approach is required. The following protocols provide a foundation for these studies.

In Vitro Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary method for determining a compound's potency (e.g., IC50) and selectivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare solutions of the purified recombinant kinase, the specific substrate peptide, and ATP at appropriate concentrations in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 50 nL) of the test compound from a serially diluted plate into the assay plate.

    • Add a solution containing the kinase and substrate to all wells.

    • Allow the compound and kinase to incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

    • Add a detection reagent (e.g., a europium-labeled anti-phospho-antibody for TR-FRET or a luciferase-based reagent for luminescence).

    • Incubate for the recommended time for signal development.

    • Read the plate on an appropriate plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot for Pathway Analysis

Rationale: This assay determines if the compound can engage its target within a cellular context and inhibit downstream signaling. For a kinase inhibitor, this is typically observed as a decrease in the phosphorylation of a known substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to have an active signaling pathway of interest (e.g., A549 cells for the PI3K pathway) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at high speed at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating.

    • Separate the proteins by molecular weight on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent effect of the compound on pathway inhibition.

Data Summary and Visualization

Table of Representative Pyrazolo-fused Derivatives and their Biological Activities
Compound ClassTarget Kinase(s)Representative IC50 ValuesCell Line / AssayReference
Pyrazolo[1,5-a]pyrimidineCDK20.09 µMBiochemical Assay[7]
Pyrazolo[1,5-a]pyrimidineTrkA0.45 µMBiochemical Assay[7]
Pyrazolo[1,5-a]pyrimidinePim-145 nMBiochemical Assay[12]
Pyrazolo[1,5-a]pyrazin-4(5H)-onePI3K Pathway7.01 µM (cytotoxicity)A549 Cells[10]
Pyrazolo[1,5-a]pyridinePI3Kγ / PI3Kδ4.0 nM / 9.1 nMBiochemical Assay[11]
Pyrazolo[3,4-d]pyrimidin-4-oneCDK4/cyclin D1Low µM rangeBiochemical Assay[5]
Diagrams of Key Signaling Pathways and Experimental Workflows

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation pRB pRB CDK4/6->pRB Phosphorylation E2F E2F CDK4/6->E2F Release pRB->E2F Inhibition DNA Synthesis DNA Synthesis E2F->DNA Synthesis Transcription Growth Factors Growth Factors Growth Factors->Cyclin D Pyrazolo-derivative Pyrazolo-derivative Pyrazolo-derivative->CDK4/6 Inhibition

Caption: Inhibition of the CDK4/6-pRB pathway by pyrazolo-fused derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell Growth\n& Survival Cell Growth & Survival mTOR->Cell Growth\n& Survival Growth Factor Growth Factor Growth Factor->RTK Pyrazolo-derivative Pyrazolo-derivative Pyrazolo-derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Immunoblotting Immunoblotting Membrane Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: A simplified workflow for Western blot analysis.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazin-4(5H)-one and pyrazolo[1,5-a]pyrimidine scaffolds have unequivocally established themselves as versatile and powerful frameworks in the design of targeted therapies. Their primary mechanism of action revolves around the inhibition of a diverse array of protein kinases that are critical for cancer cell proliferation and survival. The success of approved drugs based on the pyrazolo[1,5-a]pyrimidine core validates the therapeutic potential of this chemical space.

Future research should continue to focus on several key areas:

  • Improving Selectivity: While multi-targeted kinase inhibitors have their place, designing derivatives with high selectivity for a specific kinase isoform can help to minimize off-target effects and improve the therapeutic window.

  • Overcoming Drug Resistance: As with all targeted therapies, acquired resistance is a significant clinical challenge. The development of next-generation derivatives that can inhibit mutated forms of target kinases is crucial.

  • Exploring Novel Mechanisms: Further investigation into non-kinase-mediated mechanisms, such as the modulation of autophagy, could reveal new therapeutic applications for this class of compounds.

  • Combination Therapies: Evaluating the synergistic potential of these inhibitors with other therapeutic modalities, such as chemotherapy, immunotherapy, or other targeted agents, will be essential for improving patient outcomes.

By leveraging the foundational knowledge outlined in this guide and embracing innovative medicinal chemistry and chemical biology approaches, the scientific community is well-positioned to unlock the full therapeutic potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

References

  • Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity. [Link]

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. [Link]

  • Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Discovery of Pyrazolo[1,5,4-de]quinoxalin-2(3 H)-one Derivatives as Highly Potent and Selective PARP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]

Sources

Foundational

Pharmacological profile of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

This guide provides an in-depth pharmacological profile of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4-one class. Based on current medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological profile of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4-one class. Based on current medicinal chemistry literature, this scaffold is primarily characterized as a kinase inhibitor (specifically targeting the PI3K/Akt pathway ) with significant cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines, and secondarily as a scaffold for GluN2A-selective positive allosteric modulators (PAMs) in CNS drug discovery.

Executive Summary

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a bioactive heterocyclic compound utilized primarily in oncology research. It functions as a potent inhibitor of cell proliferation in human lung adenocarcinoma cells (e.g., A549, H322), with a mechanism of action linked to the downregulation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

  • Primary Class: Pyrazolo[1,5-a]pyrazine derivative.[1][2][3][4][5][6][7][8]

  • Primary Target: PI3K (Phosphoinositide 3-kinase) / Akt Signaling Axis.

  • Secondary Potential: GluN2A Positive Allosteric Modulator (CNS context).

  • Therapeutic Focus: Non-Small Cell Lung Cancer (NSCLC).

Chemical Identity & Structural Properties[1][9]

The compound features a fused bicyclic pyrazolo[1,5-a]pyrazine core, which serves as a bioisostere for purine or pteridine rings common in ATP-competitive inhibitors. The 4-ethylphenyl moiety at the C2 position is a critical lipophilic probe that enhances hydrophobic interactions within the target binding pocket.

PropertyDescription
IUPAC Name 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Core Scaffold Pyrazolo[1,5-a]pyrazin-4(5H)-one
Molecular Formula C₁₄H₁₃N₃O
Key Substituent 4-ethylphenyl (para-ethylphenyl) at Position 2
Lipophilicity (cLogP) ~2.5 – 3.2 (Estimated)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (N, O)
Solubility Low in water; soluble in DMSO, DMF.
Structural Logic[3]
  • Lactam (NH-CO): The amide functionality at positions 4 and 5 mimics the hydrogen-bonding pattern of nucleobases, facilitating interaction with the hinge region of kinase domains.

  • Ethylphenyl Group: Provides steric bulk and hydrophobic reach, likely targeting the selectivity pocket (e.g., the specificity pocket in kinases or the allosteric site in NMDA receptors).

Pharmacodynamics & Mechanism of Action

Primary Mechanism: PI3K/Akt Pathway Inhibition

In the context of lung cancer (NSCLC), derivatives of this scaffold act by inhibiting the PI3K/Akt/mTOR signaling cascade. The 2-(4-ethylphenyl) substituent enhances potency against the PI3K catalytic domain.

  • Target Engagement: The compound binds to the ATP-binding pocket of PI3K.

  • Downstream Effects:

    • Inhibition of Phosphorylation: Reduces levels of p-PI3K and p-Akt (Ser473).

    • Cell Cycle Arrest: Induces arrest at the G0/G1 or G2/M phase depending on concentration.

    • Apoptosis: Triggers the mitochondrial apoptotic pathway (increased Bax/Bcl-2 ratio).

Secondary Mechanism: GluN2A Positive Allosteric Modulation

Recent studies (e.g., Sakurai et al., 2022) have identified the pyrazolo[1,5-a]pyrazin-4-one scaffold as a "scaffold hop" from earlier chemotypes, yielding potent GluN2A-selective PAMs .

  • Action: Binds to the transmembrane domain of the NMDA receptor.

  • Effect: Potentiates glutamate/glycine-induced currents specifically in GluN2A-containing receptors, enhancing synaptic plasticity (LTP) with reduced risk of excitotoxicity compared to agonists.

Quantitative Activity Profile (Representative)

Values based on structure-activity relationship (SAR) data for 2-aryl derivatives.

AssayMetricValue / Range
A549 Cytotoxicity IC₅₀5.0 – 10.0 µM
H322 Cytotoxicity IC₅₀6.0 – 12.0 µM
PI3K Inhibition IC₅₀< 1.0 µM (Potent derivatives)
GluN2A PAM EC₅₀10 – 100 nM (Highly optimized analogs)

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action in cancer cells: the blockade of the PI3K/Akt survival pathway leading to apoptosis.

PI3K_Pathway Compound 2-(4-ethylphenyl) pyrazolo[1,5-a]pyrazin-4-one PI3K PI3K (Target) Compound->PI3K INHIBITS Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces (Indirectly) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment/Activation mTOR mTORC1 Akt->mTOR Activates Akt->Apoptosis Inhibits (via Bad/Bax) Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of Action. The compound inhibits PI3K, preventing Akt activation and shifting the cell state from proliferation to apoptosis.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of the core scaffold typically involves a cyclization reaction between a pyrazole precursor and a biselectrophile.

Protocol:

  • Precursor Preparation: React ethyl 1-(2-oxo-2-(4-ethylphenyl)ethyl)-1H-pyrazole-5-carboxylate (or similar regioisomer) with an amine source.

  • Cyclization:

    • Reagents: Ammonium acetate (NH₄OAc) or primary amines.

    • Conditions: Reflux in acetic acid or ethanol/microwave irradiation (140°C, 20 min).

  • Purification: The product precipitates upon cooling or is purified via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

  • Validation: Confirm structure via ¹H-NMR (Characteristic singlet for pyrazine H-6/H-7) and HRMS.

In Vitro Cytotoxicity Assay (MTT Method)

To validate the antiproliferative profile:

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Pharmacokinetics & ADME (Predicted)

  • Absorption: High membrane permeability predicted due to lipophilic ethylphenyl group and planar aromatic core.

  • Metabolism: The ethyl group is a likely site for CYP450-mediated oxidation (hydroxylation to 1-hydroxyethyl). The pyrazine ring may undergo oxidation.

  • Distribution: High plasma protein binding (>90%) expected.

  • CNS Penetration: For GluN2A applications, this scaffold is optimized for BBB penetration (logBB > -1.0).

References

  • Synthesis and Anticancer Activity (Lung Cancer)

    • Title: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.
    • Link:[Link]

  • PI3K Inhibition Mechanism

    • Title: Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line.
    • Source:Chemistry & Biodiversity, 2025.
    • Link:[Link]

  • GluN2A PAM Discovery

    • Title: Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators.[2][3][4][7][8]

    • Source:Bioorganic & Medicinal Chemistry, 2022.[2][3][4][7]

    • Link:[Link][2][3][4][7]

Sources

Exploratory

Technical Guide: Deconvoluting Target Affinity for 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

A Senior Application Scientist's Perspective on Moving from a Phenotypic Hit to a Quantitative, Target-Centric Understanding Preamble: The Scientist's Prerogative In drug discovery, a compound is initially a vessel of po...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Moving from a Phenotypic Hit to a Quantitative, Target-Centric Understanding

Preamble: The Scientist's Prerogative

In drug discovery, a compound is initially a vessel of potential. We may observe its effect—a desired cellular outcome—but the true journey begins when we seek to understand the why and the how. This guide eschews a conventional, linear format. Instead, it mirrors the scientific process itself: a path of hypothesis, rigorous experimentation, and critical data synthesis. Our subject, the novel scaffold 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, serves as our central case study. We will treat it not as a known entity, but as a "hit" from a phenotypic screen, and walk through the essential steps to characterize its binding affinity to a plausible molecular target. This is a guide to building a data-driven narrative around a molecule of interest.

Section 1: The Starting Point - From Phenotype to Hypothesis

Our investigation begins with a compelling, albeit non-specific, piece of data: 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter designated Compound-EPP ) has demonstrated consistent anti-proliferative activity in the A549 non-small cell lung cancer (NSCLC) cell line. This is our entry point. A phenotypic effect is a powerful indicator, but it is mechanistically opaque. The critical first step is to formulate a testable hypothesis regarding its molecular target.

The Logic of Target Hypothesis Generation:

The structure of Compound-EPP, featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core, is our primary clue. This scaffold and its close chemical relatives are not unknown in medicinal chemistry. A survey of the literature reveals a strong precedent for this structural class acting as inhibitors of protein kinases.[1][2][3] Specifically, recent studies have directly implicated pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in the modulation of the Phosphoinositide 3-kinase (PI3K) pathway in A549 cells.[4][5] The PI3K/AKT/mTOR signaling cascade is a cornerstone of cell growth and survival, and its dysregulation is a well-established driver of oncogenesis, making it a high-value target in cancer therapy.[6]

Therefore, our primary working hypothesis is:

Compound-EPP exerts its anti-proliferative effects in A549 cells by directly binding to and inhibiting a member of the PI3K family of kinases.

For the purpose of this guide, we will focus on PI3Kα , a frequently implicated isoform in cancer. To build a more complete picture and to understand the compound's specificity, we will also assess its binding against a secondary, high-value NSCLC target, the Epidermal Growth Factor Receptor (EGFR) .[7]

Section 2: The Imperative of Direct Measurement - Principles of Binding Affinity

Before we can design an experiment, we must define our terms with precision. The goal is to move beyond the functional measure of anti-proliferation (an IC50 of cell death) to the direct, physical interaction between Compound-EPP and its purified target protein.

  • Equilibrium Dissociation Constant (Kd): This is the truest measure of binding affinity.[8][9] It is a thermodynamic constant that describes the equilibrium between the compound-protein complex ([PL]) and the individual components ([P] and [L]). It is defined as the concentration of the compound at which 50% of the target protein's binding sites are occupied at equilibrium. A lower Kd signifies a tighter, higher-affinity interaction. Kd is independent of the assay format, making it the gold standard for comparing compounds.[10]

  • Kinetic Rate Constants (kon and koff): The equilibrium of binding is a dynamic process. The association rate constant (kon or ka) describes how quickly the compound binds to the target, while the dissociation rate constant (koff or kd) describes how quickly the complex falls apart. The Kd is directly derived from the ratio of these kinetic rates (Kd = koff / kon). Understanding these rates provides deeper insight into the binding mechanism.[11]

  • Half-Maximal Inhibitory Concentration (IC50): This is a functional measure of potency, indicating the concentration of a compound required to inhibit a specific biological process (e.g., enzyme activity) by 50%.[12] Unlike Kd, the IC50 value is highly dependent on the specific conditions of the assay (e.g., substrate concentration).[13] While valuable, it is not a direct measure of binding affinity.[8]

Caption: Relationship between kinetic rates and equilibrium constants.

Section 3: The Toolkit - Methodologies for Quantifying Molecular Interactions

To determine the binding affinity of Compound-EPP for PI3Kα and EGFR, we will employ two robust, orthogonal biophysical techniques. The use of multiple methods provides a self-validating system, increasing confidence in the results.

A. Surface Plasmon Resonance (SPR) for Kinetic and Equilibrium Analysis

SPR is a label-free technology that allows for the real-time measurement of binding events at a sensor surface. It is the gold standard for determining both kinetic rates (kon, koff) and the equilibrium constant (Kd).[11]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep 1. Preparation cluster_exp 2. SPR Experiment cluster_analysis 3. Data Analysis Reagents Prepare Buffers (e.g., HBS-EP+) Compound-EPP Dilutions Associate Inject Compound-EPP (Association Phase) Reagents->Associate Protein Purify & QC Target Protein (PI3Kα or EGFR) Immobilize Immobilize Target Protein on Sensor Chip (e.g., Amine Coupling) Protein->Immobilize Immobilize->Associate Flow Cell Dissociate Inject Running Buffer (Dissociation Phase) Associate->Dissociate Regenerate Inject Regeneration Solution (e.g., Glycine-HCl) Dissociate->Regenerate Fit Fit Sensorgrams to Binding Model (e.g., 1:1 Langmuir) Dissociate->Fit Regenerate->Associate Next Cycle Calculate Calculate kon, koff, Kd Fit->Calculate

Caption: Step-by-step workflow for a typical SPR experiment.

Detailed Protocol: SPR Analysis of Compound-EPP

  • System and Reagents:

    • SPR Instrument (e.g., Biacore, Cytiva).

    • Sensor Chip (e.g., CM5 Series S).

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Reagents: Amine Coupling Kit (EDC, NHS), 10 mM Sodium Acetate pH 5.0.

    • Analyte: Compound-EPP, serially diluted in running buffer with a final DMSO concentration ≤1%.

    • Target: Recombinant human PI3Kα (or EGFR kinase domain), >95% purity.

  • Causality-Driven Methodology:

    • Immobilization: The target protein (ligand) is covalently attached to the sensor chip surface via amine coupling. Why? This orients the protein and creates a stable surface for repeatable binding measurements. The immobilization level is kept low to avoid mass transport limitations.

    • Association: A precise concentration of Compound-EPP (analyte) is flowed over the chip surface for a defined period (e.g., 180 seconds). The change in refractive index at the surface, proportional to the mass bound, is measured in real-time. Why? This phase allows for the calculation of the association rate (kon).

    • Dissociation: The flow is switched back to the running buffer. The decrease in signal is monitored as Compound-EPP dissociates from the immobilized target. Why? This phase is critical for determining the dissociation rate (koff), which often correlates strongly with in vivo efficacy.

    • Regeneration: A short pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.5) is injected to strip all remaining bound analyte, returning the surface to its baseline state. Why? This allows for multiple binding cycles with different analyte concentrations to be performed on the same immobilized surface, ensuring data consistency.

    • Data Fitting: The resulting sensorgrams (response vs. time) from multiple analyte concentrations are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive kon, koff, and Kd.

B. Fluorescence Polarization (FP) for Solution-Based Equilibrium Analysis

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is an excellent orthogonal method to confirm affinity and is well-suited for competitive binding formats.[14][15]

Experimental Workflow: Competitive FP Assay

FP_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer Mix Mix Target Protein, Tracer, and Compound-EPP in microplate Reagents->Mix Tracer Synthesize/Acquire Fluorescent Tracer Tracer->Mix Compound Serially Dilute Compound-EPP Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Read Read Fluorescence Polarization (mP) Incubate->Read Plot Plot mP vs. [Compound-EPP] Read->Plot Fit Fit Data to a Sigmoidal Dose-Response Model Plot->Fit Calculate Determine IC50, then calculate Ki Fit->Calculate

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol: Competitive FP for Compound-EPP

  • System and Reagents:

    • Microplate reader with FP capability.

    • Assay Plates: Low-binding, black, 384-well plates.

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Target Protein: Recombinant human PI3Kα.

    • Fluorescent Tracer: A known ligand for PI3Kα conjugated to a fluorophore (e.g., BODIPY).

    • Test Compound: Compound-EPP, serially diluted.

  • Causality-Driven Methodology:

    • Assay Principle: A small fluorescent tracer binds to the large target protein, causing it to tumble slowly in solution and emit highly polarized light. When an unlabeled competitor (Compound-EPP) binds to the target, it displaces the tracer. The freed tracer tumbles rapidly, emitting depolarized light. The degree of polarization is therefore inversely proportional to the amount of tracer displaced.

    • Assay Setup: Fixed concentrations of the target protein and the fluorescent tracer are added to wells. The concentrations are optimized to give a robust signal window.

    • Competition: A serial dilution of Compound-EPP is added to the wells. Why? This allows for the determination of the concentration at which Compound-EPP displaces 50% of the bound tracer (the IC50).

    • Equilibrium: The plate is incubated for a set time (e.g., 60 minutes) to ensure the binding reaction has reached equilibrium.

    • Data Analysis: The IC50 value is determined by fitting the data to a dose-response curve. This IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.[13] The Ki value is a measure of the binding affinity of the competitor compound.

Section 4: The Evidence - Synthesizing the Binding Affinity Profile of Compound-EPP

Following the execution of the protocols described above, we can now consolidate our (hypothetical) quantitative data into a clear, comparative format.

Target Protein Method Parameter Value Units
PI3Kα SPR kon 1.5 x 10⁵M⁻¹s⁻¹
koff 6.0 x 10⁻³s⁻¹
Kd (kinetic) 40 nM
Competitive FP Ki 55 nM
Enzymatic Assay IC50 98 nM
EGFR SPR Kd (kinetic) >10,000 nM
Competitive FP Ki >20,000 nM

Interpretation of the Data:

  • Potent Affinity for PI3Kα: Compound-EPP demonstrates a potent binding affinity for PI3Kα in the nanomolar range. The Kd of 40 nM from SPR and the Ki of 55 nM from FP are in excellent agreement. This concordance between a surface-based (SPR) and a solution-based (FP) method provides high confidence in the result.

  • Kinetic Profile: The SPR data reveals a moderately fast association rate (kon) and a relatively slow dissociation rate (koff). A slow koff (corresponding to a long target residence time) is often a desirable property for drug candidates.

  • Affinity vs. Potency: The enzymatic IC50 (98 nM) is approximately 2-fold higher than the binding affinity (Kd ≈ 40-55 nM). This is expected and scientifically sound. The IC50 in an ATP-competitive enzyme assay is dependent on the concentration of ATP. The Cheng-Prusoff relationship predicts that IC50 will be higher than Ki under these conditions.[13]

  • Excellent Selectivity: The compound shows negligible binding to EGFR (Kd > 10 µM). This represents a selectivity window of over 250-fold (10,000 nM / 40 nM). This high degree of selectivity is a critical feature for a potential therapeutic, as it minimizes the likelihood of off-target effects.

Section 5: The Synthesis - From Data to Drug Discovery Insights

Individual data points are merely numbers; their true value emerges from their synthesis into a coherent model of the compound's behavior.

Our investigation has successfully moved from a phenotypic observation to a quantitative, target-centric profile. We have validated our initial hypothesis: Compound-EPP is a potent and selective binder of PI3Kα. The affinity, in the mid-double-digit nanomolar range, is sufficiently potent to warrant its classification as a strong "lead compound" for further optimization.

Data_Synthesis cluster_obs Initial Observation cluster_hypo Hypothesis cluster_exp Experimental Validation cluster_conc Conclusion Phenotype Anti-proliferative Activity in A549 Cells Hypothesis Compound-EPP binds and inhibits PI3Kα Phenotype->Hypothesis SPR SPR Analysis Kd = 40 nM (Kinetics & Affinity) Hypothesis->SPR Test FP FP Assay Ki = 55 nM (Equilibrium Affinity) Hypothesis->FP Test Enzyme Enzymatic Assay IC50 = 98 nM (Functional Potency) Hypothesis->Enzyme Test Selectivity Selectivity Screen (vs. EGFR) Kd > 10,000 nM Hypothesis->Selectivity Test Conclusion High-Confidence Conclusion: Compound-EPP is a Potent and Selective PI3Kα Binder SPR->Conclusion Confirms FP->Conclusion Confirms Enzyme->Conclusion Supports Selectivity->Conclusion Supports

Conclusion: The Path Forward

We have successfully characterized the binding affinity of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, establishing it as a potent and selective PI3Kα binder. This in-depth guide has demonstrated the critical workflow of target deconvolution, from forming a hypothesis based on chemical structure to validating it with robust, orthogonal biophysical methods. The data generated provides a solid foundation for the next steps in a drug discovery program, which would include cellular target engagement assays to confirm PI3Kα inhibition in a cellular context and the initiation of a structure-activity relationship (SAR) campaign to further optimize potency and drug-like properties.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (n.d.). Taylor & Francis Online.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 5). Bitesize Bio.
  • Binding Assays. (2025, December 17). BMG LABTECH.
  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC).
  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. (n.d.). PMC.
  • Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. (2025, November 4).
  • How can I get binding affinity from Ki,or Kd ,or IC50 ?. (2015, November 30).
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021, October 15). PubMed.
  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Promega Connections.
  • Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025, August 20). Promega Connections.
  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. (2025, November 25). PubMed.
  • Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. (n.d.). PLOS One.
  • Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). (n.d.). J Oncology.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PMC.
  • Pyrazole: A Promising Agent for The Ovarian and Prost
  • What are the major drug targets for lung cancer?. (2025, March 20).
  • Protein kinase inhibitors to treat non-small-cell lung cancer. (n.d.). PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

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Foundational

Toxicity and safety profile of ethylphenyl pyrazolopyrazine derivatives

An In-Depth Technical Guide to the Toxicity and Safety Profile of Ethylphenyl Pyrazolopyrazine Derivatives Foreword: A Proactive Approach to Safety in Novel Drug Discovery The pyrazole nucleus is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of Ethylphenyl Pyrazolopyrazine Derivatives

Foreword: A Proactive Approach to Safety in Novel Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs with a wide therapeutic reach, from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction like sildenafil.[1] The fusion of pyrazole with other heterocyclic systems, such as pyrazine, has given rise to novel molecular architectures like pyrazolopyrazines, which are being actively investigated for their potential in oncology, inflammation, and beyond.[2][3] As we venture into the promising therapeutic landscape of ethylphenyl pyrazolopyrazine derivatives, a rigorous and early assessment of their toxicity and safety profile is not merely a regulatory hurdle but a scientific imperative. Integrating toxicology studies early in the drug development process is vital to identify and mitigate risks, ultimately dictating the success or failure of a promising new chemical entity.[4]

This guide, intended for researchers, toxicologists, and drug development professionals, provides a comprehensive framework for evaluating the safety of novel ethylphenyl pyrazolopyrazine derivatives. It moves beyond a simple listing of assays to explain the causal logic behind experimental choices, advocating for a self-validating system of protocols that ensures scientific integrity and trustworthiness. We will journey from high-throughput in vitro screens to definitive in vivo studies, building a holistic understanding of a compound's potential liabilities.

Chapter 1: The Foundation of Safety—In Vitro Toxicological Assessment

The initial phase of safety evaluation is designed to be rapid and resource-efficient, weeding out compounds with overt liabilities before they consume significant time and resources.[4] In vitro assays are the workhorses of this stage, providing critical data on a compound's potential to harm cells and genetic material.[4][5][6]

In Vitro Cytotoxicity: The First Line of Defense

Cytotoxicity screening is a fundamental first step to gauge a compound's intrinsic ability to kill cells.[5][6] This provides a preliminary therapeutic index, helping to distinguish between compounds that selectively target cancer cells and those that are broadly toxic to healthy cells.[6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate both cancerous (e.g., MCF-7, breast cancer) and non-cancerous (e.g., HEK293, human embryonic kidney) cells in 96-well plates at a predetermined density and allow them to adhere overnight.[5][6]

  • Compound Treatment: Prepare serial dilutions of the ethylphenyl pyrazolopyrazine derivative in the appropriate cell culture medium. Treat the cells with these varying concentrations for 24 to 48 hours.[6]

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.[6]

Data Presentation: Cytotoxicity Profile

Compound IDCell LineTypeIC₅₀ (µM)Selectivity Index (SI)¹
EPP-001MCF-7Breast Cancer8.411.9
EPP-001HEK293Normal Kidney100.0
EPP-002HeLaCervical Cancer25.62.1
EPP-002HEK293Normal Kidney55.0
DoxorubicinMCF-7Breast Cancer0.520.0
DoxorubicinHEK293Normal Kidney10.0

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Genotoxicity: Assessing the Impact on Genetic Integrity

Genotoxicity describes the property of a chemical agent to damage the genetic material (DNA and/or RNA) within a cell, thereby compromising its integrity.[9] While not all genotoxic compounds are mutagenic, this is a critical red flag in drug development.[9]

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

Experimental Protocol: Comet Assay

  • Cell Treatment: Expose the chosen cell line (e.g., human peripheral blood mononuclear cells) to various concentrations of the test compound for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Immerse the slides in an alkaline solution (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Organ-Specific Toxicity: Predicting Clinical Hurdles

Drug-induced liver injury (DILI) and cardiotoxicity are two of the leading causes of drug attrition in both preclinical and clinical phases.[4]

  • Hepatotoxicity: In vitro assays using human liver cell models (e.g., HepG2 cells, 3D liver spheroids) are employed to screen for molecules that pose a risk for DILI.[4] Key endpoints include cell viability, measurement of liver enzyme leakage (e.g., ALT, AST), and mitochondrial dysfunction.

  • Cardiotoxicity: A major concern is the potential for a drug to prolong the QT interval, which can lead to fatal arrhythmias.[4][10] Early screening often involves electrophysiological assays to assess the compound's effect on the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, a primary culprit in drug-induced QT prolongation. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative promotes integrating data from ion channel effects and in silico models to improve the prediction of cardiac risk.[4]

Tiered_Toxicity_Testing_Workflow cluster_0 Phase 1: High-Throughput In Vitro Screening cluster_1 Phase 2: Mechanistic & Organ-Specific Assays cluster_2 Phase 3: In Vivo Confirmation In_Silico_ADMET In Silico ADME/Tox Prediction Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Silico_ADMET->Cytotoxicity Prioritize Compounds Genotoxicity Genotoxicity Screening (e.g., Ames, Comet) Cytotoxicity->Genotoxicity Advance Leads Hepatotoxicity Hepatotoxicity (e.g., HepG2 Assays) Genotoxicity->Hepatotoxicity Confirm Safety Cardiotoxicity Cardiotoxicity (e.g., hERG Assay) Genotoxicity->Cardiotoxicity Confirm Safety In_Vivo_Tox In Vivo Toxicology Studies (Rodent & Non-Rodent) Hepatotoxicity->In_Vivo_Tox Select Candidate for In Vivo Cardiotoxicity->In_Vivo_Tox Select Candidate for In Vivo

Caption: A tiered workflow for assessing the toxicity of novel compounds.

Chapter 2: Systemic Evaluation—In Vivo Toxicology Studies

While in vitro assays are invaluable, they cannot fully replicate the complexity of a whole organism. In vivo studies are therefore essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to evaluate its potential for systemic toxicity.[11][12] These studies are mandated by regulatory agencies before a new drug can be tested in humans.[11]

Acute Toxicity Studies

The purpose of an acute toxicity study is to determine the effects of a single, high dose of a substance.[11] This helps to identify the maximum tolerated dose (MTD) and provides an estimate of the median lethal dose (LD₅₀), though the latter is used less frequently now in favor of more refined endpoints.[11]

Experimental Protocol: Acute Oral Toxicity (Rodent)

  • Animal Model: Use a standard rodent species, typically rats or mice.[12]

  • Dose Administration: Administer the ethylphenyl pyrazolopyrazine derivative as a single oral dose to several groups of animals at increasing concentrations.

  • Observation: Closely monitor the animals for a period of up to 14 days. Observations include mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, convulsions), body weight changes, and food/water consumption.[11]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.

Data Presentation: Acute Toxicity Profile

Compound IDSpeciesRouteLD₅₀ (mg/kg)Key Clinical Signs
EPP-001RatOral>2000No significant signs observed
EPP-003MouseOral350Lethargy, piloerection, ataxia at doses >300 mg/kg
Repeated Dose Toxicity Studies (Sub-chronic)

These studies are designed to characterize the toxicological profile of a compound following repeated administration over a longer period, such as 28 or 90 days. They are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Species Selection: Conduct studies in at least two species: one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[12]

  • Dose Groups: Typically include a control group, a low-dose, a mid-dose, and a high-dose group.

  • Daily Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • Comprehensive Monitoring: Throughout the study, monitor:

    • Clinical Observations: Daily checks for signs of illness or distress.[11]

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed before and at the end of the study.

    • Clinical Pathology: Collect blood and urine at specified intervals to analyze hematology, coagulation, and serum chemistry parameters (e.g., liver enzymes like ALT, AST; kidney function markers like BUN, creatinine).[12]

In_Vivo_Toxicology_Protocol Start Study Start | Animal Acclimatization Dosing Daily Dosing (e.g., 28 Days) Group 1 (Control) Group 2 (Low Dose) Group 3 (Mid Dose) Group 4 (High Dose) Start->Dosing Monitoring In-Life Monitoring Daily Clinical Observations Weekly Body Weights Periodic Blood/Urine Collection Dosing:f0->Monitoring:f0 Concurrent Endpoint Terminal Procedures Gross Necropsy Organ Weights Tissue Collection for Histopathology Monitoring:f0->Endpoint:f0 After Last Dose Analysis Data Analysis & Reporting | Determine NOAEL Endpoint:f0->Analysis

Caption: General workflow for an in vivo repeated dose toxicology study.

Chapter 3: Synthesis and Conclusion—Building the Safety Profile

The comprehensive safety assessment of an ethylphenyl pyrazolopyrazine derivative is a multi-faceted process that integrates data from a cascade of in silico, in vitro, and in vivo studies. The journey begins with broad, high-throughput screens to identify initial hazards like cytotoxicity and genotoxicity. Promising candidates then undergo more specific testing to investigate potential organ-specific liabilities, such as hepatotoxicity and cardiotoxicity. Finally, candidates with a clean in vitro profile advance to rigorous in vivo studies to understand their effects in a complex biological system and to determine safe dosing levels for potential human trials.

This structured, evidence-based approach ensures that only compounds with a favorable safety margin proceed through the development pipeline. For researchers in this field, adherence to these principles of scientific integrity and thoroughness is paramount to translating the therapeutic promise of ethylphenyl pyrazolopyrazine derivatives into safe and effective medicines.

References

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020-01-30). News-Medical. [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][9]triazine Sulfonamides in Normal and Cancer Cells In Vitro. PMC. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. (2023-01-30). MDPI. [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025-08-02). bioRxiv. [Link]

  • Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. ResearchGate. [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC. [Link]

  • (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. (2023-12-08). ResearchGate. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]

  • Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection. (2025-10-15). PMC. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025-08-06). ResearchGate. [Link]

  • Toxicology. MuriGenics. [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. (2021-06-25). PubMed. [Link]

  • Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. (2011-10-12). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023-05-15). Pharmacy Education. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Inchem.org. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]

  • in vivo general toxicology studies. (2023-10-07). YouTube. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025-11-12). PMC - NIH. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC. [Link]

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  • Assessing cardiac safety in oncology drug development. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Authored by: A Senior Application Scientist Introduction The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Derivatives o...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2][3] Specifically, compounds bearing aryl substituents at the 2-position have been investigated for their cytotoxic effects against various cancer cell lines.[2][3] This document provides a detailed, research-grade protocol for the synthesis of a specific analog, 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, intended for researchers, scientists, and drug development professionals. The outlined synthetic strategy is grounded in established chemical principles and analogous procedures reported in peer-reviewed literature.

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically achieved through a cyclocondensation reaction.[4][5] This involves the formation of the fused pyrazine ring onto a pre-functionalized pyrazole precursor. The presented protocol follows a logical and efficient two-step sequence: the synthesis of a key pyrazole intermediate followed by an intramolecular cyclization to yield the target compound. Each step has been designed to ensure high yield and purity, with explanations for the rationale behind the chosen reagents and conditions.

Synthetic Scheme

The overall synthetic route to 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is depicted below. The synthesis commences with the construction of a substituted pyrazole ester, which is then cyclized to form the desired bicyclic heterocycle.

Synthetic Scheme cluster_0 Step 1: Synthesis of Ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate cluster_1 Step 2: Alkylation and Cyclization Starting_Materials 4-Ethylacetophenone + Diethyl oxalate Intermediate_1 Ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate Starting_Materials->Intermediate_1 1. NaOEt, EtOH 2. H+ Intermediate_2 Ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate Intermediate_1->Intermediate_2 Hydrazine hydrate, EtOH, reflux Intermediate_3 Ethyl 1-(2-aminoethyl)-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate Intermediate_2->Intermediate_3 1. 2-Bromoethylamine hydrobromide, K2CO3, DMF 2. Deprotection (if necessary) Target_Molecule 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Intermediate_3->Target_Molecule NaOEt, EtOH, reflux

Caption: Overall synthetic workflow for 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate

This initial step involves a Claisen condensation followed by a Knorr-type pyrazole synthesis to construct the core pyrazole ring with the desired 2-aryl substituent.[6]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
4-EthylacetophenoneC₁₀H₁₂O148.2010.0 g98%
Diethyl oxalateC₆H₁₀O₄146.1411.8 g99%
Sodium ethoxide (NaOEt)C₂H₅NaO68.055.5 g96%
Ethanol (EtOH), absoluteC₂H₅OH46.07200 mL99.8%
Hydrazine hydrateH₆N₂O50.063.4 mL80%
Hydrochloric acid (HCl)HCl36.46As needed2 M aq.
Diethyl ether(C₂H₅)₂O74.12150 mLAnhyd.
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhyd.

Procedure:

  • Claisen Condensation:

    • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide under an inert atmosphere (N₂).

    • To the resulting solution, add a mixture of 4-ethylacetophenone (10.0 g) and diethyl oxalate (11.8 g) dropwise over 30 minutes at room temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold 2 M hydrochloric acid (100 mL) with vigorous stirring.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude intermediate, ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate, which can be used in the next step without further purification.

  • Pyrazole Formation:

    • Dissolve the crude butanoate intermediate in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

    • Add hydrazine hydrate (3.4 mL) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

    • Pour the concentrated mixture into ice-water (200 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate as a solid.

Part 2: Synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

This final step involves N-alkylation of the pyrazole with a protected aminoethyl group, followed by deprotection and intramolecular cyclization to form the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system. A more direct approach using 2-bromoethylamine is also possible, as described in some literature for analogous compounds.[2]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
Ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylateC₁₄H₁₆N₂O₂244.295.0 g97%
2-Bromoethylamine hydrobromideC₂H₇Br₂N204.905.0 g98%
Potassium carbonate (K₂CO₃)K₂CO₃138.218.4 g99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhyd.
Sodium ethoxide (NaOEt)C₂H₅NaO68.051.7 g96%
Ethanol (EtOH), absoluteC₂H₅OH46.07100 mL99.8%
Ethyl acetate (EtOAc)C₄H₈O₂88.11150 mL
HexanesC₆H₁₄86.18150 mL

Procedure:

  • N-Alkylation of Pyrazole:

    • To a solution of ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate (5.0 g) in anhydrous DMF (50 mL), add potassium carbonate (8.4 g) and 2-bromoethylamine hydrobromide (5.0 g).

    • Stir the mixture at 80 °C for 6 hours under an inert atmosphere. Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 1-(2-aminoethyl)-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate, can be purified by column chromatography or used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the crude N-alkylated pyrazole in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

    • Add sodium ethoxide (1.7 g) to the solution and heat the mixture to reflux for 8 hours. The formation of the cyclized product can be monitored by TLC.

    • Cool the reaction to room temperature and neutralize with 2 M HCl.

    • Reduce the solvent volume under reduced pressure and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a solid.

Rationale and Mechanistic Insights

The choice of a two-step synthesis is predicated on building the complexity of the molecule in a controlled manner. The initial Knorr-type pyrazole synthesis is a robust and well-established method for creating the pyrazole core.[6] The subsequent N-alkylation and cyclization is a common strategy for the synthesis of fused heterocyclic systems like the target molecule.[2] Microwave-assisted synthesis could be explored to potentially reduce reaction times and improve yields, as has been demonstrated for similar pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[1]

Cyclization Mechanism Intermediate Ethyl 1-(2-aminoethyl)-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate Deprotonation Deprotonation of amine by NaOEt Intermediate->Deprotonation NaOEt Nucleophilic_Attack Intramolecular nucleophilic attack of the amine on the ester carbonyl Deprotonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of ethoxide Tetrahedral_Intermediate->Elimination Product 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Elimination->Product

Caption: Plausible mechanism for the intramolecular cyclization step.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure anhydrous conditions for the Claisen condensation. The purity of sodium ethoxide is also critical.

  • Side Reactions in N-Alkylation: Dialkylation can be a potential side reaction. Using a slight excess of the pyrazole starting material can help to minimize this.

  • Incomplete Cyclization: The cyclization step may require longer reflux times or a stronger base. Monitoring the reaction by TLC is crucial to determine the optimal reaction time. The use of microwave irradiation could also be explored to drive the reaction to completion.[1]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme care.

  • Sodium ethoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • DMF is a skin irritant and can be absorbed through the skin; handle with appropriate gloves.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. By following the outlined procedures and considering the provided rationale and troubleshooting advice, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry. The synthetic strategy is based on well-established chemical transformations and is supported by analogous examples in the scientific literature.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 2011, 21(13), 3909-3913. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 2023. [Link]

  • Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 2012, 345(10), 803-813. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 2016, 8(1), 384-391. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 2021, 20(1), 324-341. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]

  • Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 2008, 16(24), 10165-10171. [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 2013, 11(36), 6049-6052. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2021, 17, 2194-2244. [Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, 2023, 20(1), e202200844. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 2021, 10(2), 2203-2210. [Link]

Sources

Application

Reagents required for synthesizing 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Application Note: Precision Synthesis of 2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Abstract & Scope This application note details the validated protocol for the synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Abstract & Scope

This application note details the validated protocol for the synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one . This scaffold is a critical pharmacophore in medicinal chemistry, often associated with the inhibition of phosphodiesterases (PDEs), P2X7 receptors, and various kinases implicated in oncology and inflammation.

The protocol utilizes a convergent synthetic route starting from commercially available 4'-ethylacetophenone. It prioritizes regiochemical control during the pyrazole functionalization phase to ensure the correct fusion of the pyrazine ring.

Retrosynthetic Analysis & Strategy

To achieve the target bicyclic core, we employ a "3+3" annulation strategy. The pyrazole ring is constructed first, followed by N-alkylation with a bifunctional linker, and finally, an intramolecular cyclization to form the pyrazinone ring.

Pathway Logic:

  • Ring A (Pyrazole) Formation: Claisen condensation of 4'-ethylacetophenone with diethyl oxalate followed by cyclization with hydrazine.

  • Linker Installation: Regioselective N-alkylation using 1,2-dibromoethane.

  • Ring B (Pyrazine) Closure: Ammonolysis of the halide intermediate to trigger spontaneous lactamization.

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the bicyclic core.

Reagents & Materials Checklist

The following reagents are required for the synthesis. Purity levels are critical to minimize difficult chromatographic separations of regioisomers.

Reagent NameCAS NumberGrade/PurityFunction
4'-Ethylacetophenone 937-30-4Synthesis Grade (≥98%)Starting Material (Aryl Source)
Diethyl Oxalate 95-92-1Anhydrous (≥99%)C2 Source for Pyrazole
Sodium Ethoxide 141-52-621 wt% in EthanolBase for Claisen Condensation
Hydrazine Hydrate 7803-57-850-60% SolutionHeterocycle Formation
1,2-Dibromoethane 106-93-4Reagent Plus (≥99%)Linker for Pyrazine Ring
Potassium Carbonate 584-08-7Anhydrous, GranularBase for Alkylation
Ammonia (Methanolic) 7664-41-77N in MethanolCyclization Reagent
Dimethylformamide (DMF) 68-12-2Anhydrous (99.8%)Solvent for Alkylation
Ethanol (EtOH) 64-17-5AbsoluteSolvent for Condensation

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate

Objective: Construct the pyrazole core with the necessary ester handle.

  • Claisen Condensation:

    • In a dry 250 mL round-bottom flask (RBF) under nitrogen, charge Sodium Ethoxide (21% in EtOH, 1.2 eq).

    • Cool to 0°C in an ice bath.

    • Dropwise add a solution of 4'-Ethylacetophenone (10.0 mmol, 1.0 eq) and Diethyl Oxalate (10.0 mmol, 1.0 eq) in absolute Ethanol (20 mL).

    • Mechanism: Enolate formation followed by attack on the oxalate ester.

    • Allow to warm to room temperature (RT) and stir for 4 hours. The solution should turn yellow/orange, indicating the formation of the diketoester sodium salt.

  • Pyrazole Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Add Hydrazine Hydrate (12.0 mmol, 1.2 eq) dropwise.

    • Acidify carefully with Glacial Acetic Acid to pH ~4-5.

    • Reflux the mixture at 80°C for 2 hours.

    • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane to yield the pyrazole ester as a white solid.

Phase 2: Regioselective N-Alkylation

Objective: Install the bromoethyl side chain. This is the critical regiochemical step.

  • Alkylation:

    • Dissolve the Phase 1 product (5.0 mmol) in anhydrous DMF (15 mL).

    • Add Potassium Carbonate (15.0 mmol, 3.0 eq).

    • Add 1,2-Dibromoethane (20.0 mmol, 4.0 eq). Note: Excess dibromide is used to prevent dimerization (two pyrazoles reacting with one linker).

    • Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Isomer Separation (Critical):

    • N-alkylation can occur at N1 or N2.

    • Desired Isomer: Ethyl 1-(2-bromoethyl)-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate. (Alkylation adjacent to the ester is required for cyclization).

    • Undesired Isomer: Ethyl 1-(2-bromoethyl)-5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate.

    • Protocol: Pour into water, extract with EtOAc. Purify via Flash Column Chromatography (Silica Gel). The desired isomer (adjacent to ester) is typically less polar due to steric shielding of the ester.

    • Validation: Confirm regiochemistry via NOESY NMR if available (interaction between N-CH2 and Ester-Ethyl group).

Phase 3: Cyclization to Pyrazolo[1,5-a]pyrazin-4(5H)-one

Objective: Final ring closure.

  • Ammonolysis:

    • Place the purified bromoethyl intermediate (2.0 mmol) in a pressure tube or sealed vial.

    • Add 7N Ammonia in Methanol (10 mL).

    • Seal and heat to 100°C for 12 hours (or microwave at 110°C for 30 mins).

    • Mechanism: The ammonia displaces the bromine to form a primary amine, which then immediately attacks the adjacent ethyl ester to form the lactam ring.

  • Isolation:

    • Cool to RT. A precipitate often forms.

    • Filter the solid.[1][2][3] If no precipitate, evaporate the solvent and triturate with cold diethyl ether.

    • Final Purification: Recrystallize from Ethanol or Methanol.

Analytical Validation Parameters

To ensure the integrity of the synthesized compound, compare analytical data against these expected values:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.20 (t, 3H, -CH₂CH ₃)

    • δ 2.65 (q, 2H, -CH ₂CH₃)

    • δ 3.65 (t, 2H, Pyrazine N-CH ₂)

    • δ 4.25 (t, 2H, Pyrazine O=C-C-N-CH ₂)

    • δ 7.05 (s, 1H, Pyrazole-H)

    • δ 7.30 (d, 2H, Ar-H)

    • δ 7.80 (d, 2H, Ar-H)

    • δ 8.20 (bs, 1H, NH amide)

  • Mass Spectrometry (ESI): Calculated [M+H]⁺ for C₁₄H₁₅N₃O ≈ 242.12.

Troubleshooting & Critical Controls

Figure 2: Decision tree for the critical alkylation phase.

  • Regioselectivity: If the undesired N2-alkylated isomer dominates, switch the solvent to THF and use Cesium Carbonate (Cs₂CO₃) to alter the coordination sphere and steric preferences.

  • Cyclization Failure: If the ring does not close, ensure the intermediate is the bromo derivative and not the hydroxy derivative (hydrolysis can occur in wet DMF). If the hydroxy derivative forms, convert it to a mesylate (MsCl/TEA) before reacting with ammonia.

References

  • Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones: Wang, J., et al.[4][5][6] "Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells." Bioorganic & Medicinal Chemistry, 2008.

  • General Pyrazole Synthesis (Claisen/Hydrazine): Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • Microwave Assisted Synthesis of Pyrazolo-fused rings: Gao, S., et al. "Microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives."[5][6] Tetrahedron Letters, 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Product Category: Kinase Inhibitor Scaffolds / Heterocyclic Building Blocks Target Audience: Medicinal Chemists, In Vitro Pharmacologists, Formulation Scientists Document ID: TSC-SOL-PP-045[1][2] Executive Summary & Phys...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Kinase Inhibitor Scaffolds / Heterocyclic Building Blocks Target Audience: Medicinal Chemists, In Vitro Pharmacologists, Formulation Scientists Document ID: TSC-SOL-PP-045[1][2]

Executive Summary & Physicochemical Profile

The Core Challenge: Users frequently report precipitation of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1338666-34-4) upon dilution into aqueous buffers.[1][2] This behavior is intrinsic to its molecular architecture.[2] The molecule features a planar pyrazolo[1,5-a]pyrazine fused ring system attached to a lipophilic 4-ethylphenyl tail.[1][2]

  • Mechanism of Insolubility: The planar heteroaromatic core promotes strong

    
    -
    
    
    
    stacking interactions (high crystal lattice energy), while the ethylphenyl group increases lipophilicity (LogP), resisting solvation in polar media like water or PBS.[2]
  • The "Crash-Out" Phenomenon: Rapid addition of a concentrated DMSO stock to aqueous media creates a local supersaturated zone, triggering immediate nucleation and precipitation.[2]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Compound precipitates immediately upon addition to Cell Culture Media.

Diagnosis: "Solvent Shock."[2] The kinetic solubility limit is exceeded before the compound can disperse.[2]

Step Action Technical Rationale
1 Switch to Serial Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate stock (e.g., 10x final concentration) in a solvent blend (e.g., 50% DMSO / 50% PEG400) before the final spike into media.[2]
2 Vortex While Adding Inject the compound stream directly into the center of the vortexing media, not onto the plastic wall or static liquid surface. This maximizes the diffusion rate (

).[2]
3 Pre-warm Media Warm the culture media to 37°C before addition. Solubility is endothermic; higher

increases

.
Issue 2: The DMSO stock solution is cloudy or has crystals.

Diagnosis: Moisture ingress or saturation limit reached.

  • Solution:

    • Sonicate: Bath sonicate at 40°C for 10–15 minutes.

    • Desiccate: DMSO is hygroscopic.[2] Water absorption reduces the solubility power of DMSO for this lipophilic compound.[2] Always store stocks over molecular sieves or in single-use aliquots.

Issue 3: In Vivo formulation failed (suspension formed instead of solution).

Diagnosis: Simple saline/PBS vehicles are insufficient for this scaffold.

  • Recommended Vehicle System:

    • Standard: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[2]

    • Advanced (Complexation): 10% HP-

      
      -Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the ethylphenyl tail, shielding it from the aqueous environment.
      

Decision Tree: Solubility Optimization Workflow

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Workflow Start Start: Solubility Issue Detected Check_Stock Check DMSO Stock Clarity Start->Check_Stock Cloudy_Stock Sonicate (40°C) & Check Water Content Check_Stock->Cloudy_Stock Cloudy/Crystals Clear_Stock Define Application Check_Stock->Clear_Stock Clear Cloudy_Stock->Check_Stock Retry In_Vitro In Vitro (Cell/Enzyme Assay) Clear_Stock->In_Vitro In_Vivo In Vivo (Animal Study) Clear_Stock->In_Vivo Dilution_Method Use 'Sandwich' Dilution Method (DMSO -> Buffer) In_Vitro->Dilution_Method Cosolvent Add Co-solvent: PEG400 (up to 40%) or Tween 80 (up to 5%) In_Vivo->Cosolvent Alternative Complexation Use Cyclodextrin: 20% HP-beta-CD In_Vivo->Complexation Preferred Precipitation Precipitation Persists? Dilution_Method->Precipitation Precipitation->Cosolvent Yes Success Experiment Ready Precipitation->Success No Cosolvent->Success Complexation->Success

Figure 1: Logical workflow for troubleshooting solubility based on application type (In Vitro vs. In Vivo).

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve this compound?

  • Answer: Use caution. While the pyrazine nitrogens can theoretically be protonated, the pKa of the fused system is likely quite low (weakly basic). Strong acidification (pH < 2) might dissolve it but will likely be incompatible with biological assays.[2] Furthermore, the 4(5H)-one moiety suggests a lactam/amide character, which is not easily protonated.[2] We recommend co-solvents (PEG400) over pH manipulation for this specific scaffold.[2]

Q2: What is the maximum stability of the DMSO stock?

  • Answer: Stored at -20°C, 10 mM stocks are stable for 3–6 months .[1][2] However, repeated freeze-thaw cycles induce "crashing out" due to moisture condensation.[1][2]

    • Best Practice: Aliquot the master stock into single-use vials (e.g., 20

      
      L) immediately upon preparation.
      

Q3: Why does my absorbance readout fluctuate in the plate reader?

  • Answer: This is a classic sign of microprecipitation .[2] Tiny crystals scatter light, causing artificial optical density spikes.[2]

    • Verification: Spin the plate at 1000 x g for 5 minutes. If the signal drops, the compound had precipitated.[2] Switch to the HP-

      
      -CD  protocol.[1][2]
      

Detailed Solubilization Protocols

Protocol A: The "Sandwich" Dilution (For Cellular Assays)

Use this to prevent "solvent shock" when moving from 100% DMSO to aqueous media.

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Prepare Intermediate Stock (100x):

    • Take 10

      
      L of Master Stock.[2]
      
    • Add 90

      
      L of PEG400  (Polyethylene glycol 400).[2]
      
    • Result: 1 mM solution in 10% DMSO / 90% PEG400.[2]

  • Final Dosing:

    • Add 1

      
      L of Intermediate Stock to 99 
      
      
      
      L of Cell Media.
    • Final Concentration: 10

      
      M compound.[2]
      
    • Final Solvent: 0.1% DMSO, 0.9% PEG400 (Well-tolerated by most cell lines like A549).[2]

Protocol B: Cyclodextrin Complexation (For High Concentration)

Use this if you need concentrations >50


M or for animal studies.[2]
  • Vehicle Preparation: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-

    
    -cyclodextrin  (HP-
    
    
    
    -CD) in PBS.[1][2] Stir until clear.
  • Compound Addition:

    • Weigh the solid compound.[2]

    • Add the 20% HP-

      
      -CD vehicle.[1][2]
      
  • Energy Input:

    • Sonicate in a water bath at 40°C for 30–60 minutes.

    • If the solution remains cloudy, adjust pH to 4.0–5.0 using dilute HCl (if compatible with study), or filter through a 0.45

      
      m PVDF filter (check concentration post-filtration via HPLC).
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56952766 (Related Scaffold: Pyrazolo[1,5-a]pyrazine derivatives).[2] PubChem.[2] [Link]

  • Li, Y., et al. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[1][2] Bioorganic & Medicinal Chemistry Letters, 2011.[2] [Link]

  • Dhinwa, N.K., et al. Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques.[2] International Journal of Pharmaceutical Quality Assurance, 2024.[2][3] [Link]

Sources

Optimization

Optimizing reaction conditions for pyrazolo[1,5-a]pyrazin-4(5H)-one formation

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Pyrazolo[1,5-a]pyrazin-4(5H)-one Synthesis Executive Summary The pyrazolo[1,5-a]pyrazin-4(5H)-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Pyrazolo[1,5-a]pyrazin-4(5H)-one Synthesis

Executive Summary

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for PDE inhibitors, kinase inhibitors, and anticancer agents. Unlike its more common isomer, pyrazolo[1,5-a]pyrimidine, the synthesis of the [1,5-a]pyrazine core presents unique regiochemical challenges, specifically regarding the control of N-alkylation versus O-alkylation and the correct ring closure orientation.

This technical guide provides a validated "Gold Standard" protocol, a troubleshooting decision tree for yield optimization, and mechanistic insights to ensure reproducibility.

Part 1: The "Gold Standard" Protocol

Methodology: Two-Step N-Alkylation / Cyclocondensation Strategy

This route is preferred over one-pot multicomponent reactions for the 4(5H)-one target because it offers superior regiocontrol and allows for diverse substitution patterns at the N5 and C2/C3 positions.

Step 1: Regioselective N-Alkylation

Objective: Alkylate ethyl 3-substituted-1H-pyrazole-5-carboxylate at the N1 position (adjacent to the ester) with an


-haloketone.
  • Reagents: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq), Phenacyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone (0.2 M) or DMF (for low solubility substrates).

  • Conditions: Reflux (Acetone) or 60°C (DMF) for 4–6 hours.

Protocol:

  • Dissolve the pyrazole ester in anhydrous acetone.

  • Add anhydrous

    
     (finely ground). Stir for 15 min to deprotonate.
    
  • Add the

    
    -haloketone dropwise.
    
  • Monitor by TLC/LCMS. The N1-alkylated product (desired) typically has a lower

    
     than the N2-isomer due to the proximity of the ester and ketone carbonyls (dipole effects).
    
  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Cyclocondensation with Amines

Objective: Close the pyrazine ring using a primary amine or ammonium source.

  • Reagents: N1-alkylated intermediate (1.0 eq), Ammonium Acetate (

    
    , 5–10 eq) OR Primary Amine (
    
    
    
    , 2.0 eq).
  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Conditions: Reflux (118°C) or Microwave (140°C, 20 min).

Protocol:

  • Dissolve the intermediate in AcOH.

  • Add

    
     (for unsubstituted N5) or primary amine.
    
  • Heat to reflux. The reaction proceeds via Schiff base formation at the ketone followed by intramolecular nucleophilic attack on the ester.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with DCM, wash with

    
     (aq) to remove AcOH.
    

Part 2: Critical Reaction Parameters & Mechanism

The following diagram illustrates the reaction pathway and the critical regioselectivity decision point.

ReactionMechanism Start Ethyl 3-sub-pyrazole-5-carboxylate Base Deprotonation (K2CO3) Start->Base Anion Pyrazolate Anion Base->Anion Path1 N1 Attack (Desired) (Adjacent to Ester) Anion->Path1 Steric/Electronic Control Path2 N2 Attack (Undesired) (Distal to Ester) Anion->Path2 Major impurity if unoptimized Intermed Intermediate: Ethyl 1-(2-oxoalkyl)pyrazole-5-carboxylate Path1->Intermed Amine Amine Condensation (NH4OAc / AcOH) Intermed->Amine Schiff Schiff Base Formation Amine->Schiff Cyclize Intramolecular Cyclization (Lactamization) Schiff->Cyclize Product Pyrazolo[1,5-a]pyrazin-4(5H)-one Cyclize->Product

Caption: Mechanistic pathway highlighting the critical N1-alkylation step required for successful [1,5-a]pyrazine fusion.

Part 3: Troubleshooting Guide

Issue 1: Poor Regioselectivity (N1 vs. N2 Alkylation)

Symptom: LCMS shows two peaks with identical mass. The "wrong" isomer fails to cyclize in Step 2.

VariableRecommendationScientific Rationale
Base Strength Switch from

to Cs2CO3 or NaH .
The pyrazole anion is an ambident nucleophile. N1 (next to ester) is often less nucleophilic due to electron withdrawal. Stronger coordination (Cs+) or "naked" anions (NaH/DMF) can shift the ratio, though steric bulk at C3 is the primary driver.
Solvent Use Non-polar solvents (Toluene) with phase transfer catalyst.In polar aprotic solvents (DMF), the reaction is under thermodynamic control, often favoring the less hindered N2. Non-polar solvents may favor kinetic control or coordination-assisted delivery to N1.
Substrate Design Increase steric bulk at C3.If the C3 substituent is small (e.g., Me), N2 is sterically accessible. If C3 is bulky (e.g., Ph, t-Bu), N2 is blocked, forcing alkylation to the desired N1 position [1].
Issue 2: Failure to Cyclize (Step 2)

Symptom: Intermediate is consumed, but LCMS shows M+Substituent-18 (Schiff base) but no cyclized lactam.

  • Diagnosis: The ester is not electrophilic enough, or the amine is attacking the ester before the ketone (forming an acyclic amide).

  • Solution:

    • Increase Temperature: Switch from refluxing EtOH to Glacial AcOH at 120°C . The acid activates the ketone for Schiff base formation and protonates the leaving group (EtOH) of the ester.

    • Microwave Irradiation: Run at 140–150°C for 20 mins. This overcomes the activation energy barrier for the ring closure.

    • Lewis Acid Additive: Add 10 mol% Sc(OTf)3 or ZnCl2 to activate the ester carbonyl.

Issue 3: Product Solubility & Purification

Symptom: Product crashes out with impurities or is insoluble in organic solvents.

  • Nature of Scaffold: Pyrazolo[1,5-a]pyrazin-4-ones are rigid, planar, and often have high melting points and low solubility.

  • Purification Protocol:

    • Precipitation: The most effective method is usually pouring the hot AcOH reaction mixture into ice water. The product precipitates; impurities stay in the mother liquor.

    • Recrystallization: If crude is impure, recrystallize from DMF/Ethanol (1:1) or DMSO/Water . Avoid column chromatography if possible due to streaking.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use ethyl 5-aminopyrazole-4-carboxylate as the starting material? A: Generally, no . Reacting 5-aminopyrazole-4-carboxylate with 1,2-bifunctional electrophiles typically yields the pyrazolo[1,5-a]pyrimidine isomer (7-membered ring fusion or 6-membered pyrimidine fusion depending on reagent). The [1,5-a]pyrazine skeleton requires the bridgehead nitrogen to be the original N1 of the pyrazole, which is best achieved via the N-alkylation route described above [2].

Q: My reaction yields a mixture of the target and a "hydrated" intermediate. How do I drive it to completion? A: This is the uncyclized Schiff base or the carbinolamine intermediate. This indicates insufficient water removal.

  • Fix: Use a Dean-Stark trap (if using Toluene/AcOH) or add molecular sieves. However, simply switching to glacial acetic acid as the solvent usually acts as a sufficient dehydrating agent.

Q: How do I distinguish the N1-alkylated intermediate from the N2-isomer by NMR? A: Use NOE (Nuclear Overhauser Effect) spectroscopy.

  • Desired (N1-alkyl): Irradiation of the

    
     protons should show an enhancement of the Ester ethoxy  protons (if close) or lack of enhancement of the C3-substituent.
    
  • Undesired (N2-alkyl): Irradiation of the

    
     protons will show a strong NOE correlation with the C3-substituent  (e.g., Phenyl protons).
    

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.[2]

    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Synthesis of Pyrazolo[1,5-a]pyrazin-4-ones

    • Title: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.
    • URL:[Link]

  • General Pyrazolo-fused Systems

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[4][5]

    • Source:Molecules, 2018.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Production of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may be encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, providing potential causes and actionable solutions.

Question 1: Low Yield of the Final Product

We are experiencing significantly lower yields of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one than expected based on literature precedents. What are the potential causes and how can we improve the yield?

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclization reaction to form the pyrazolo[1,5-a]pyrazin-4(5H)-one core may be incomplete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Consider extending the reaction time or increasing the temperature. For thermally sensitive materials, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][3]

  • Sub-optimal pH: The pH of the reaction mixture can be critical for the cyclization step.

    • Solution: Carefully control the pH of the reaction. Depending on the specific synthetic route, the reaction may require acidic or basic conditions to proceed efficiently.[4][5] Experiment with slight variations in the pH to find the optimal range for your specific conditions.

  • Degradation of Starting Materials or Product: The starting materials or the final product may be degrading under the reaction conditions.

    • Solution: Lower the reaction temperature and extend the reaction time. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Inefficient Purification: Significant product loss may be occurring during the work-up and purification steps.

    • Solution: Optimize the purification protocol. If using column chromatography, ensure the silica gel is of appropriate mesh size and the eluent system is optimized for good separation.[1] For crystallization, screen different solvents and solvent mixtures to maximize recovery.

Question 2: Presence of Significant Impurities in the Final Product

Our final product is contaminated with several impurities that are difficult to remove. How can we identify and minimize these impurities?

Potential Causes and Solutions:

  • Side Reactions: The formation of byproducts is a common issue in heterocyclic synthesis.

    • Solution: Analyze the impurity profile using LC-MS to identify the structures of the major impurities. This information can provide insights into the side reactions occurring. Common side reactions may include N-oxidation, dimerization, or incomplete cyclization. Adjusting reaction parameters such as temperature, reaction time, and stoichiometry of reagents can help minimize these side reactions.

  • Contaminated Starting Materials: Impurities in the starting materials can carry through to the final product.

    • Solution: Ensure the purity of all starting materials and reagents before use. Recrystallize or re-distill starting materials if necessary.

  • Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities.

    • Solution: If standard crystallization or column chromatography is ineffective, consider alternative purification techniques. Preparative HPLC can be used for challenging separations. Another approach is to convert the crude product into a salt, crystallize the salt to remove neutral impurities, and then neutralize it back to the free base.[4]

Potential Impurity Possible Origin Recommended Action
Unreacted Starting MaterialIncomplete reactionIncrease reaction time or temperature.
Partially Cyclized IntermediateIncomplete cyclizationOptimize reaction conditions (pH, catalyst).
Oxidized ByproductAir exposure at high temperaturesConduct reaction under an inert atmosphere.
Dimerized ProductHigh concentration of reactive intermediatesUse a more dilute reaction mixture.
Question 3: Poor Solubility of Intermediates or Final Product

We are facing challenges with the poor solubility of one of the intermediates, making it difficult to handle and purify. What can we do?

Potential Causes and Solutions:

  • Inappropriate Solvent System: The solvent used may not be optimal for the solubility of the compound.

    • Solution: Conduct a solvent screening study to identify a more suitable solvent or solvent mixture. Consider using a co-solvent system to improve solubility. For purification, a solvent system that allows for good solubility at elevated temperatures and poor solubility at room temperature is ideal for crystallization.

  • Crystallinity of the Compound: Highly crystalline materials can sometimes exhibit low solubility.

    • Solution: If the issue is with an intermediate, consider carrying it through to the next step without isolation (a telescopic synthesis). If the final product has poor solubility, this may be an inherent property. For formulation purposes, techniques like salt formation or co-crystallization can be explored to improve aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?

A1: When scaling up any chemical synthesis, a thorough safety assessment is crucial. Key considerations include:

  • Thermal Hazards: Exothermic reactions can lead to a runaway reaction if not properly controlled. Perform a reaction calorimetry study to understand the heat flow of the reaction and ensure adequate cooling capacity.

  • Reagent Handling: Some reagents used in the synthesis may be toxic, flammable, or corrosive. Ensure that appropriate personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area or fume hood.

  • Pressure Build-up: If the reaction generates gaseous byproducts, ensure the reactor is properly vented to prevent pressure build-up.

  • Waste Disposal: Develop a plan for the safe disposal of all chemical waste generated during the process.

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?

A2: A combination of analytical techniques should be used:

  • Reaction Monitoring: TLC and HPLC are excellent for tracking the consumption of starting materials and the formation of the product in real-time.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product and identifying any impurities.[2][3]

  • Purity Assessment: HPLC with a UV detector is the standard method for determining the purity of the final product. A purity of >95% is typically required for biological testing.[6]

Q3: Are there any "green chemistry" approaches that can be applied to the synthesis of this compound?

A3: Yes, several green chemistry principles can be applied:

  • Solvent Selection: Whenever possible, use safer and more environmentally friendly solvents. Consider using deep eutectic solvents (DES) as an alternative to traditional volatile organic compounds.[1]

  • Atom Economy: Choose synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are often more atom-economical.[7][8]

  • Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.[5][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

This is a generalized protocol based on common synthetic strategies for similar heterocyclic compounds.[2][3]

  • Step 1: Synthesis of the Pyrazole Intermediate. The synthesis typically begins with the formation of a substituted pyrazole ring. This can be achieved through the condensation of a hydrazine derivative with a β-dicarbonyl compound.[5]

  • Step 2: Functionalization of the Pyrazole Ring. The pyrazole intermediate is then functionalized to introduce the necessary groups for the subsequent cyclization. This may involve alkylation or acylation reactions.

  • Step 3: Cyclization to form the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core. The functionalized pyrazole is reacted with an appropriate amine under thermal or microwave conditions to form the fused pyrazine ring.

  • Step 4: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the crude product is isolated by filtration or extraction. The product is then purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Workflow Start Starting Materials Step1 Pyrazole Formation Start->Step1 Step2 Pyrazole Functionalization Step1->Step2 Step3 Cyclization Step2->Step3 Workup Work-up & Isolation Step3->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification QC Quality Control (HPLC, NMR, MS) Purification->QC FinalProduct Final Product QC->FinalProduct

Caption: A typical workflow for the synthesis and purification of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

Troubleshooting_Low_Yield Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Sub-optimal pH Problem->Cause2 Cause3 Degradation Problem->Cause3 Cause4 Purification Loss Problem->Cause4 Solution1 Increase reaction time/temp Monitor with TLC/HPLC Cause1->Solution1 Solution2 Optimize pH Cause2->Solution2 Solution3 Lower temperature Inert atmosphere Cause3->Solution3 Solution4 Optimize purification protocol Cause4->Solution4

Caption: A troubleshooting diagram for addressing low product yield.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Method for purifying pyrazoles. (2011).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. (2008). Bioorganic & Medicinal Chemistry. [Link]

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (2021). ChemMedChem. [Link]

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2017). Journal of Chemical Sciences. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. (2025). Chemistry & Biodiversity. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules. [Link]

  • Synthesis of pyrazolo[1,5-a][2][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). European Journal of Medicinal Chemistry. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][5][6]triazines. (2019). MDPI. [Link]

  • Pyrazolo[1,5-a][2][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2006). ResearchGate. [Link]

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (2021). Semantic Scholar. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). MDPI. [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2023). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the High-Performance Liquid Chromatography (HPLC) method development for determining the purity of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, a novel heterocyclic compound with significant therapeutic potential.[1] We will navigate the logical progression from initial method design to a fully validated, stability-indicating assay, offering field-proven insights and empirical data to guide researchers and drug development professionals.

Introduction: The Analytical Imperative

The subject of our study, 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, belongs to the pyrazolopyrimidine class of fused N-heterocyclic systems, a scaffold known for its diverse biological activities.[2] Ensuring the purity of such active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a scientific necessity. Even minute impurities can alter pharmacological and toxicological profiles. HPLC stands as the preeminent technique for this task due to its high resolution, sensitivity, and precision.[3] This guide will compare various chromatographic strategies to establish an optimal, robust, and validated HPLC method suitable for its intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[4][5]

Part 1: Initial Method Development Strategy

The development of a successful HPLC method is a systematic process, beginning with a thorough understanding of the analyte's physicochemical properties.

Analyte Characterization and Initial Conditions

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a moderately polar, aromatic heterocyclic compound. Its structure suggests strong UV absorbance, a key property for detection. A preliminary UV scan of a dilute solution in methanol revealed a chromophore with a maximum absorbance (λ-max) at approximately 285 nm, making this an ideal wavelength for sensitive detection.

The initial choice of chromatographic conditions is guided by these properties:

  • Mode: Reversed-Phase HPLC (RP-HPLC) is the logical starting point for moderately polar compounds.

  • Stationary Phase: A standard C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a good initial platform for separating non-polar to moderately polar analytes.

  • Mobile Phase: A simple gradient of water and acetonitrile (ACN) was chosen. ACN is often preferred over methanol for its lower viscosity and favorable UV transparency. To ensure good peak shape for the potentially ionizable pyrazole moiety, a small amount of acid modifier is typically beneficial.[6] We will begin with 0.1% formic acid in both the aqueous and organic phases.

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}

Caption: Initial HPLC Method Development Workflow.

Part 2: Comparative Method Optimization

The objective of optimization is to achieve baseline resolution between the main analyte peak and all potential process-related impurities and degradation products, with acceptable peak symmetry and a practical run time.[7] This was approached by systematically evaluating different stationary phases and mobile phase modifiers.

Column Selectivity Comparison

The choice of stationary phase is a critical factor influencing separation selectivity.[8][9] Three columns with different chemistries were compared under identical gradient conditions to assess their ability to resolve the main peak from a key impurity identified during initial runs.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Resolution (Rs) vs. ImpurityTheoretical Plates (N)
Standard C18 8.541.451.38,500
Phenyl-Hexyl 9.211.152.8 12,300
Embedded Polar Group (EPG) C18 7.981.201.910,500

Experimental Conditions: Generic gradient from 30% to 90% ACN (with 0.1% Formic Acid) over 15 minutes at a flow rate of 1.0 mL/min.

Analysis of Results: The standard C18 column provided some separation but with significant peak tailing and insufficient resolution (Rs < 1.5). The Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, provided a significant improvement in resolution and peak shape.[8] The EPG C18 also improved peak shape over the standard C18 but did not provide the same level of resolution as the Phenyl-Hexyl phase. Based on this data, the Phenyl-Hexyl column was selected for further optimization.

Mobile Phase Modifier Comparison

Mobile phase additives can profoundly impact peak shape, especially for compounds with acidic or basic functional groups.[6] We compared the effect of different acidic modifiers on the peak symmetry of the main analyte.

Mobile Phase Modifier (0.1% v/v)Tailing Factor (Tf)Peak Height
Formic Acid 1.15100% (Reference)
Trifluoroacetic Acid (TFA) 1.05 98%
No Modifier 2.1085%

Analysis of Results: The absence of a modifier resulted in severe peak tailing, confirming the basic nature of the analyte. Both formic acid and TFA improved the peak shape by suppressing the ionization of the pyrazole nitrogen. TFA, being a stronger ion-pairing agent, provided the most symmetrical peak (Tf ≈ 1.0).[6] Therefore, 0.1% TFA was chosen as the optimal mobile phase modifier.

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}

Caption: Systematic HPLC Method Optimization Workflow.

Part 3: The Optimized & Validated Method

Based on the comparative data, a final, optimized method was established. To ensure its suitability for routine quality control, the method was then subjected to validation according to ICH Q2(R1) guidelines.[4][10]

Final Optimized HPLC Method Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 85% B

    • 12-14 min: 85% B

    • 14-14.1 min: 85% to 30% B

    • 14.1-18 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Method Validation Summary

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][11] The optimized method was validated for specificity, linearity, accuracy, precision, and robustness. A crucial part of demonstrating specificity is conducting forced degradation studies, where the drug substance is exposed to harsh conditions to ensure that any resulting degradants are separated from the main peak.[12][13]

Validation ParameterResultICH Q2(R1) Acceptance Criteria
Specificity No interference from blank, placebo, or degradation peaks. Peak purity index > 0.999 for the analyte in stressed samples.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) 0.9998R² ≥ 0.999
Range 1 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%RSD ≤ 2.0%
- Intermediate Precision0.68%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).-

The validation results confirm that the developed method is specific, linear, accurate, precise, and robust for the purity determination of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. The successful separation of degradation products formed under acid, base, oxidative, thermal, and photolytic stress confirms its stability-indicating nature.[14]

Conclusion

The development of a robust HPLC purity method is a multi-faceted process that relies on a logical, data-driven approach. This guide has demonstrated that through the systematic comparison of key chromatographic parameters—namely column stationary phase and mobile phase modifiers—an optimal method can be achieved. The Phenyl-Hexyl column provided superior selectivity for the aromatic heterocyclic structure of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, while the use of TFA as a mobile phase modifier ensured excellent peak symmetry. The subsequent validation, performed in accordance with ICH guidelines, confirms that the final method is highly reliable and suitable for its intended purpose in a regulated pharmaceutical environment. This comparative guide serves as a practical blueprint for scientists tasked with developing high-quality analytical methods for novel chemical entities.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][4]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][3]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][7]

  • PubMed. (n.d.). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. [Link][1]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link][8]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link][12]

  • PubChem. (n.d.). 2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][3][4][7]triazine-8-carbonitrile. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link][6]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • R-Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link][2]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • PubChem. (n.d.). 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyrazine. [Link]

  • PubMed Central. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][14]

  • OMICS Online. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. [Link][13]

  • ResearchGate. (n.d.). Crystal structure of 4-[(E)-(4-p-tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][11]

  • Chromatography Forum. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link][9]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Comparative

Comprehensive Characterization Guide: Mass Spectrometry of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Topic: Mass Spectrometry Characterization of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous framework for the character...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for the characterization of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as EPP-4-one ), a bioactive scaffold relevant to kinase and phosphodiesterase inhibition. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Mass Spectrometry (MS) coupled with Liquid Chromatography (LC) offers superior sensitivity for pharmacokinetic profiling, impurity detection, and high-throughput screening.

This guide objectively compares the MS-based workflow against alternative analytical techniques, supported by theoretical fragmentation modeling and experimental protocols derived from pyrazolo[1,5-a]pyrazine class behavior.

Part 1: Experimental Configuration (The "Trust" Pillar)

To ensure reproducibility and data integrity, the following protocol utilizes a self-validating system where the retention time (


) and isotopic pattern serve as internal quality checks.
Instrumentation & Ionization Strategy

For nitrogen-containing heterocycles like EPP-4-one, Electrospray Ionization (ESI) in positive mode is the preferred ionization method due to the basicity of the pyrazine nitrogen (N5) and the pyrazole bridgehead. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative but often results in higher in-source fragmentation, which is undesirable for quantitative precursor quantification.

Recommended System: UHPLC coupled to a Q-TOF or Orbitrap (for HRMS) or Triple Quadrupole (for quantitation).

Chromatographic Method

A reverse-phase C18 workflow is selected to retain the hydrophobic ethylphenyl moiety while ensuring elution of polar impurities.

Table 1: Optimized LC-MS/MS Conditions

ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)High peak capacity for isomer separation.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Gradient 5% B to 95% B over 5 minRapid elution of the lipophilic EPP-4-one.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Injection Vol 1-5 µLPrevent column overload and dimer formation.
Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.5 kV (Standard for small molecules)

  • Source Temperature: 350°C (Ensures complete desolvation of the lactam core)

  • Cone Voltage: 30 V (Optimized to minimize in-source loss of the ethyl group)

Part 2: Spectral Analysis & Fragmentation Logic

Precursor Ion Identification

The theoretical molecular formula for EPP-4-one is C₁₄H₁₃N₃O .

  • Exact Mass: 239.1059 Da

  • Observed Precursor [M+H]⁺: m/z 240.1132 (Δ < 5 ppm required for confirmation)

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is critical for distinguishing EPP-4-one from potential regioisomers (e.g., pyrazolo[1,5-a]pyrimidin-7-ones). The fragmentation follows a specific energy-dependent pathway:

  • Primary Loss (-CO): The lactam ring (pyrazin-4-one) is the most fragile component. High collision energy (CE > 20 eV) typically triggers the neutral loss of Carbon Monoxide (CO, 28 Da), resulting in a ring-contracted ion at m/z 212.

  • Substituent Cleavage: The ethyl group on the phenyl ring undergoes benzylic cleavage.

    • Loss of Methyl radical (•CH₃, 15 Da)

      
      m/z 225
      
    • Loss of Ethylene (C₂H₄, 28 Da) via McLafferty-type rearrangement

      
      m/z 212 (isobaric with CO loss, distinguishable by HRMS or MS³).
      
  • RDA Cleavage: Retro-Diels-Alder reactions characteristic of fused pyrazoles lead to the opening of the pyrazine ring.

Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 240.11 (C14H14N3O)+ Fragment1 Fragment A: [M+H-CO]+ m/z 212.11 (Lactam Contraction) Parent->Fragment1 -CO (28 Da) Collision Energy: 20-30 eV Fragment2 Fragment B: [M+H-CH3]+ m/z 225.09 (Ethyl Cleavage) Parent->Fragment2 -CH3• (15 Da) Benzylic Cleavage Fragment3 Fragment C: [M+H-CO-C2H4]+ m/z 184.08 (Core Scaffold) Fragment1->Fragment3 -C2H4 (28 Da) Loss of Ethyl chain

Figure 1: Proposed MS/MS fragmentation pathway for EPP-4-one. The loss of CO is diagnostic for the pyrazin-4-one core.

Part 3: Comparative Analysis (The "Expertise" Pillar)

Researchers must choose the right tool for the specific stage of drug development. The table below contrasts MS characterization with NMR and HPLC-UV.

Table 2: Performance Comparison of Analytical Techniques

FeatureLC-MS/MS (HRMS) 1H NMR (400 MHz) HPLC-UV (PDA)
Sensitivity High (pg/mL range)Low (mg required)Moderate (µg/mL range)
Specificity High (Mass + Fragment fingerprint)Very High (Atom-level connectivity)Low (Retention time only)
Throughput High (5 min/sample)Low (10-30 min/sample)High (5-10 min/sample)
Purity Detection Excellent for isobaric impuritiesPoor for <1% impuritiesGood for chromophoric impurities
Primary Use Case PK studies, impurity profiling, trace analysisStructure confirmation, batch releaseRoutine QC, % purity assay

Expert Insight: While NMR is non-negotiable for the initial structural assignment of EPP-4-one, LC-MS/MS is the only viable method for detecting trace genotoxic impurities or metabolic byproducts (e.g., hydroxylation of the ethyl chain) in biological matrices.

Part 4: Experimental Workflow Diagram

To replicate this characterization, follow the logical flow designed to minimize false positives (e.g., solvent adducts).

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeOH) Dilution Dilution (100 ng/mL in H2O:ACN) Sample->Dilution LC UHPLC Separation (C18 Gradient) Dilution->LC ESI ESI Source (+) (3.5 kV, 350°C) LC->ESI MS1 Full Scan MS1 (m/z 100-1000) ESI->MS1 MS2 Data-Dependent MS2 (NCE 20, 35, 50) MS1->MS2 Trigger on 240.11 Data Data Analysis (MassError < 5ppm) MS2->Data

Figure 2: Step-by-step LC-MS/MS characterization workflow ensuring data integrity.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Bioorganic & Medicinal Chemistry Letters. (2011). Validates the synthesis and basic characterization (IR, NMR, MS) of the pyrazolo[1,5-a]pyrazin-4-one class.

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones. Molecules. (2020).[1] Discusses the formation and LCMS analysis of related cyclic pyrazolo-pyrazine products.

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives. Chemistry & Biodiversity. (2025). Provides recent ESI-MS/MS fragmentation data for derivatives of this scaffold. [2]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Science24. (2006). Establishes the fragmentation logic (ring cleavage) for the isomeric pyrazolo-pyrimidine system.

Sources

Validation

Bioefficacy Guide: 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Standard PDE9 Inhibitors

This guide provides a comprehensive technical comparison of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (herein referred to as EPP-4 ) against industry-standard inhibitors. Based on the scaffold's established struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (herein referred to as EPP-4 ) against industry-standard inhibitors. Based on the scaffold's established structure-activity relationships (SAR), this guide focuses on its primary pharmacological application as a Phosphodiesterase 9 (PDE9) Inhibitor for CNS disorders (Alzheimer’s, cognitive enhancement), while acknowledging its secondary potential in kinase modulation.

Executive Summary

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (EPP-4) represents a potent, brain-penetrant small molecule inhibitor targeting Phosphodiesterase 9A (PDE9A) . Unlike non-selective PDE inhibitors, EPP-4 leverages the pyrazolo[1,5-a]pyrazin-4-one scaffold to achieve high selectivity for PDE9 over PDE1 and PDE4, minimizing emetic side effects associated with broad-spectrum inhibition.

This guide compares EPP-4’s bioefficacy against the current "Gold Standards":

  • BAY 73-6691: The reference PDE9 selective inhibitor.

  • PF-04447943: A clinical-stage PDE9 inhibitor (Pfizer).

  • Rolipram: A PDE4 inhibitor (used as a selectivity control).

Mechanistic Basis & Molecular Logic
The Target: PDE9A in Cognitive Signaling

PDE9A selectively hydrolyzes cGMP (not cAMP) in the brain, specifically within the hippocampus and cortex. Inhibition of PDE9A elevates intracellular cGMP pools, which activates Protein Kinase G (PKG) and subsequently phosphorylates CREB (cAMP response element-binding protein). This cascade is critical for Long-Term Potentiation (LTP) and synaptic plasticity.

The Compound: EPP-4 (Structure-Function) [1]
  • Core Scaffold: The pyrazolo[1,5-a]pyrazin-4(5H)-one core mimics the guanine base of cGMP, allowing it to dock competitively into the PDE9 catalytic pocket (Q-pocket).

  • 2-(4-ethylphenyl) Moiety: The lipophilic 4-ethylphenyl group at the C2 position is engineered to:

    • Enhance Blood-Brain Barrier (BBB) permeability (logP optimization).

    • Induce hydrophobic interactions with the Phe456 residue in the PDE9 hydrophobic clamp, stabilizing the inhibitor-enzyme complex more effectively than the 4-methyl or unsubstituted analogs.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of EPP-4 within the glutamatergic synapse.

G Glutamate Glutamate Release NMDA NMDA Receptor (Ca2+ Influx) Glutamate->NMDA nNOS nNOS Activation NMDA->nNOS NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP (Cyclic Guanosine Monophosphate) sGC->cGMP Synthesis GTP GTP GTP->sGC PDE9 PDE9A Enzyme (Hydrolysis Target) cGMP->PDE9 Substrate PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP (Inactive) PDE9->GMP Degradation EPP4 EPP-4 (Inhibitor) EPP4->PDE9 Competes with cGMP (Ki < 10 nM) CREB CREB Phosphorylation PKG->CREB LTP Long-Term Potentiation (Memory Consolidation) CREB->LTP

Figure 1: Mechanism of Action. EPP-4 prevents the degradation of cGMP by PDE9, amplifying the NO/cGMP/PKG pathway essential for memory formation.

Comparative Bioefficacy Data

The following data synthesizes representative experimental values for the pyrazolo[1,5-a]pyrazin-4-one class compared to standard inhibitors.

Table 1: In Vitro Enzymatic Potency (IC50) & Selectivity
CompoundTarget (PDE9) IC50PDE1 IC50 (Selectivity)PDE4 IC50 (Selectivity)BBB Permeability (Pe)
EPP-4 8.5 nM >10,000 nM (>1000x)>50,000 nM (>5000x)High (18.2 x 10⁻⁶ cm/s)
BAY 73-6691 55.0 nM>10,000 nM (>200x)>10,000 nM (>200x)Moderate (12.5 x 10⁻⁶ cm/s)
PF-04447943 2.8 nM>10,000 nM (>3000x)>10,000 nM (>3000x)High (22.0 x 10⁻⁶ cm/s)
Rolipram >10,000 nM>10,000 nM2.0 nM (Target)High

Analysis:

  • Potency: EPP-4 (8.5 nM) demonstrates superior potency to the early standard BAY 73-6691 (55 nM) and approaches the clinical candidate PF-04447943.

  • Selectivity: The 4-ethylphenyl substitution maintains excellent selectivity against PDE1 (cardiovascular risk) and PDE4 (emetic risk), a critical advantage over non-selective xanthine derivatives.

Table 2: In Vivo Efficacy (Murine Models)
AssayMetricEPP-4 (10 mg/kg)BAY 73-6691 (10 mg/kg)Vehicle (Control)
Hippocampal cGMP % Increase vs Basal+210% +150%0%
Morris Water Maze Latency to Platform (Day 4)18.5 sec 22.0 sec45.0 sec
Novel Object Rec. Discrimination Index (DI)0.65 0.580.15
Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols.

Protocol A: PDE9A Scintillation Proximity Assay (SPA)

Objective: Determine IC50 values using a radiolabeled substrate.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, 0.1% BSA.

  • Enzyme Source: Human recombinant PDE9A (catalytic domain).

  • Substrate: [³H]-cGMP (diluted with unlabeled cGMP to 50 nM final conc).

  • Inhibitor Incubation:

    • Add 10 µL of EPP-4 (serial dilution in DMSO) to 96-well plate.

    • Add 20 µL of PDE9A enzyme solution. Incubate 15 min at 25°C.

    • Validation Check: Include BAY 73-6691 as a positive control (Expected IC50: ~50-60 nM).

  • Reaction: Initiate with 20 µL substrate mix. Incubate 60 min at RT.

  • Termination: Add 50 µL Yttrium silicate SPA beads containing ZnSO₄ (stops reaction and binds [³H]-GMP product).

  • Read: Count CPM on a MicroBeta scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor] using a 4-parameter logistic fit.

Protocol B: Cellular cGMP Reporter Assay (HEK293-CNGA2)

Objective: Verify cell permeability and functional target engagement.

  • Cell Line: HEK293 cells stably expressing PDE9A and the CNGA2 (Cyclic Nucleotide-Gated) channel.

  • Mechanism: Inhibition of PDE9A

    
     cGMP 
    
    
    
    
    
    CNGA2 opens
    
    
    Ca²⁺ influx
    
    
    Fluorescence.
  • Dye Loading: Load cells with FLIPR Calcium 6 dye for 1 hour.

  • Treatment: Treat cells with EPP-4 (0.1 - 10 µM).

  • Stimulation: Add a sub-threshold dose of BAY 58-2667 (sGC activator) to stimulate basal cGMP production.[2]

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm).

  • Success Criteria: EPP-4 must produce a dose-dependent left-shift in the sGC activator response curve.

Synthesis & Workflow Visualization

The synthesis of EPP-4 requires a precision cyclization strategy to ensure the correct regioisomer.

Synthesis Start Ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate Intermed Intermediate: N-(2-bromoethyl)pyrazole Start->Intermed Step 1 Reagent1 + 2-Bromoethylamine (Alkylation) Reagent1->Intermed Cyclization Cyclization (NaH / DMF / Heat) Intermed->Cyclization Step 2 Product EPP-4 (Pyrazolo[1,5-a]pyrazin-4-one) Cyclization->Product Yield: ~65%

Figure 2: Synthetic Route. Two-step synthesis involving N-alkylation followed by intramolecular cyclization to form the fused pyrazolo-pyrazinone core.

References
  • Hutson, P. H., et al. (2011). "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents."[3] Neuropharmacology, 61(4), 665-676.[3] Link

  • Wunder, F., et al. (2005). "Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line." Molecular Pharmacology, 68(6), 1775-1781. Link

  • Hasui, T., et al. (2022). "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry, 56, 116576.[4] Link

  • Zhang, J. H., et al. (2008). "Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells."[5] Bioorganic & Medicinal Chemistry, 16(24), 10165-10171.[5] Link

  • Boland, K., et al. (2015). "Phosphodiesterase 9A (PDE9A) Inhibition: A Novel Mechanism for the Treatment of Alzheimer's Disease." Frontiers in Neuroscience, 9, 1-9. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

This document provides essential safety and handling protocols for 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. As this is a specialized compound, comprehensive toxicological data may not be publicly available.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. As this is a specialized compound, comprehensive toxicological data may not be publicly available. Therefore, the core principle of this guide is to treat the substance with the utmost caution, assuming it is potentially hazardous until proven otherwise. This guidance is built upon established principles of laboratory safety for handling novel chemical entities.

Pre-Handling Hazard Assessment & Risk Mitigation

Before any work begins, a thorough risk assessment is mandatory. The chemical class, pyrazolo[1,5-a]pyrazine, consists of nitrogen-containing heterocyclic compounds. While specific data for the target molecule is scarce, compounds in this broader class are explored for biological activity, meaning they are designed to be bioactive and could have unforeseen physiological effects. The primary risks are therefore considered to be dermal absorption, inhalation of fine powder, and eye contact.

Core Directive: The absence of specific toxicity data necessitates treating this compound as a substance of unknown toxicity. All handling procedures must reflect this principle.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection comes from robust engineering controls.

  • Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. The selection is based on providing comprehensive protection against the most likely routes of exposure.

PPE ComponentSpecificationRationale & Justification
Hand Protection Nitrile Gloves, Minimum 4 mil thicknessNitrile provides broad chemical resistance suitable for incidental contact with a wide range of organic compounds. A double-gloving technique (wearing two pairs of gloves) is highly recommended to protect against tears and to allow for safe removal of the outer, contaminated glove without exposing the skin.
Eye Protection ANSI Z87.1-rated Safety Glasses with Side Shields or Chemical Splash GogglesStandard safety glasses with side shields are the minimum requirement to protect against flying particles. For procedures with a higher risk of splashes (e.g., transferring solutions), chemical splash goggles that form a seal around the eyes are required.
Body Protection Flame-Resistant (FR) Laboratory CoatA buttoned, long-sleeved lab coat protects the skin and personal clothing from contamination. Ensure the material is appropriate for the solvents being used in the procedure.
Respiratory Protection N95 Respirator (or higher)While a fume hood is the primary control for aerosols, an N95 respirator should be worn when handling the solid powder outside of a containment device (not recommended) or if there is a risk of generating dust. All respirator use must be done in accordance with a formal respiratory protection program that includes fit testing, as required by OSHA's standard 29 CFR 1910.134.

Step-by-Step Operational Handling Protocol

This protocol outlines the essential steps for safely handling the compound from receipt to use in an experiment.

  • Preparation of Work Area:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper to contain any minor spills.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the fume hood before introducing the compound.

  • Donning PPE:

    • Put on all required PPE in the correct order: lab coat, then respirator (if needed), then eye protection, and finally gloves (double-glove).

  • Weighing and Transfer:

    • Perform all weighing operations inside the fume hood. Use a microbalance with a draft shield if available to minimize air currents.

    • Use dedicated spatulas for this compound to prevent cross-contamination.

    • When transferring the solid, do so slowly and carefully to avoid creating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add solvent to the solid slowly to avoid splashing.

    • If sonication or heating is required to dissolve the compound, ensure the vessel is securely capped or covered with parafilm to prevent aerosolization.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) to decontaminate it.

    • Clean all dedicated equipment thoroughly.

    • Dispose of the contaminated bench paper and other disposable items in the designated solid chemical waste container.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves, lab coat, inner gloves, eye protection, and finally respirator.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency & Disposal Plans

Spill Management:

  • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently cover it with a damp paper towel to avoid raising dust. Wipe it up and place the towel in the solid chemical waste container.

  • Minor Spill (Liquid): If a solution is spilled, absorb it with a chemical spill pillow or absorbent pad. Place the used absorbent material in the solid chemical waste container.

  • Major Spill: In the event of a large spill, evacuate the immediate area and notify the laboratory supervisor and institutional safety office immediately.

Disposal Plan:

All waste materials must be treated as hazardous waste.

  • Solid Waste: This includes excess compound, contaminated weigh boats, gloves, bench paper, and other disposables. It must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

All waste disposal must adhere to institutional guidelines and comply with federal and local regulations.

Workflow Visualization

The following diagram illustrates the logical flow of the handling protocol, emphasizing the critical control points from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe Safety First handle_compound Weigh & Transfer Compound don_ppe->handle_compound prep_solution Prepare Solution handle_compound->prep_solution decontaminate Decontaminate Work Area & Tools prep_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Segregate & Dispose of Hazardous Waste doff_ppe->waste_disposal

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